BI-847325
描述
Structure
3D Structure
属性
IUPAC Name |
3-[3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indol-6-yl]-N-ethylprop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2/c1-4-30-26(34)17-13-20-12-16-24-25(18-20)32-29(35)27(24)28(22-8-6-5-7-9-22)31-23-14-10-21(11-15-23)19-33(2)3/h5-12,14-16,18,32,35H,4,19H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUQMWSIGPQEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C#CC1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN(C)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207293-36-4, 2128698-24-6 | |
| Record name | BI 847325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207293364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-847325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2128698246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-847325 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXD8ZW7UVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BI-847325: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-847325 is a potent, orally bioavailable, ATP-competitive inhibitor with a unique dual specificity for both mitogen-activated protein kinase kinase (MEK) and Aurora kinases. This technical guide provides an in-depth overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and the experimental methodologies employed in its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
The development of resistance to targeted cancer therapies remains a significant clinical challenge. One strategy to overcome this is the development of agents that simultaneously inhibit multiple key signaling pathways involved in tumor growth and survival. This compound was developed as a dual inhibitor of MEK, a central component of the RAS/RAF/MEK/ERK signaling pathway, and Aurora kinases, which are critical regulators of mitosis.[1] This dual-action approach aims to provide a more durable anti-tumor response by targeting both cell proliferation and cell cycle progression.
Discovery and Initial Characterization
This compound was identified through a lead optimization program focused on developing highly potent Aurora B inhibitors.[2] It is an ATP-competitive inhibitor, distinguishing it from many allosteric MEK inhibitors.[3]
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of both MEK1/2 and Aurora kinases A, B, and C.[1][4] Inhibition of MEK prevents the phosphorylation and activation of ERK, a key downstream effector in the MAPK pathway, which is frequently hyperactivated in various cancers.[1] Concurrently, inhibition of Aurora kinases disrupts mitotic spindle formation and chromosome segregation, leading to mitotic arrest and apoptosis in cancer cells that overexpress these kinases.[1]
dot
Preclinical Pharmacology
The preclinical evaluation of this compound encompassed a wide range of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor efficacy.
In Vitro Activity
This compound demonstrated potent inhibition of both MEK and Aurora kinases in enzymatic assays.
| Target Enzyme | IC50 (nM) |
| Human MEK1 | 25[4][5] |
| Human MEK2 | 4[4][5] |
| Human Aurora A | 25[4][5] |
| Xenopus laevis Aurora B | 3[4][5] |
| Human Aurora C | 15[4][5] |
The compound was evaluated for its anti-proliferative activity across a broad panel of human cancer cell lines.
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 7.5[3][5] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60[3][5] |
This compound showed potent growth-inhibitory effects in BRAF-mutant melanoma cells, including those resistant to vemurafenib, with IC50 values ranging from 0.3 nM to 2 µM.[4]
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in various human tumor xenograft models in nude mice.
| Xenograft Model | Cancer Type | Key Mutation(s) | Dosing Schedule | Outcome |
| A375 | Melanoma | BRAF V600E | 10 mg/kg, oral, daily | Sustained tumor regression[3] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 10 mg/kg, oral, daily | Tumor growth inhibition[3] |
| 1205Lu / 1205LuR | Melanoma | BRAF V600E | 75 mg/kg, oral, once weekly | Significant tumor suppression[4] |
| Various Solid Tumors | Colorectal, Gastric, Mammary, Pancreatic | Various | 40-80 mg/kg, oral, once weekly | High activity, including tumor regressions[2][6] |
Notably, weekly administration of a higher dose of this compound demonstrated greater efficacy in some models compared to daily dosing of a lower dose.[2] In BRAF-mutant models, the anti-tumor effect was primarily attributed to MEK inhibition, while in KRAS-mutant models, Aurora kinase inhibition appeared to be the main driver of efficacy.[2]
Pharmacokinetics and Pharmacodynamics
In mice bearing A375 xenografts, oral administration of 10 mg/kg this compound resulted in a mean Cmax of 377 nmol/L and an AUC of 3,700 nmol·h/L.[3] Pharmacodynamic studies in these models confirmed the inhibition of both MEK and Aurora kinase pathways through the analysis of downstream biomarkers such as phospho-ERK and phospho-histone H3.[3]
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the preclinical evaluation of this compound.
Enzymatic Kinase Assays
The inhibitory activity of this compound against MEK and Aurora kinases was determined using a radiometric assay.
Protocol:
-
Kinase reactions were performed in the presence of 100 µM ATP and 10 µM of a peptide substrate.
-
The reaction was initiated by the addition of a peptide mix.
-
After incubation for 60 minutes at room temperature, the reaction was stopped by the addition of 6.4% trichloroacetic acid (TCA).
-
Incorporated phosphate was measured using a scintillation counter.
-
IC50 values were calculated using a sigmoidal curve analysis program with a variable hill slope.[3]
dot
Cell Proliferation Assays
The anti-proliferative effects of this compound were assessed using either a CyQuant Direct Cell Proliferation Assay or a modified propidium iodide assay.
Protocol (CyQuant):
-
Cells were seeded in 96-well plates and allowed to attach for 24 hours.
-
This compound was added in a serial dilution over 8 concentrations in triplicate.
-
A "time zero" plate of untreated cells was fixed at the time of compound addition.
-
After a 72-hour incubation, cells were fixed and stained with a fluorescent nuclear dye.
-
Concentration-response curves were analyzed using a 4-parameter log-logistic function to determine GI50 values.[3]
Protocol (Propidium Iodide):
-
Cells were seeded in 96-well plates.
-
After a recovery period, cells were treated with this compound at 10 concentrations in half-log increments (0.001 to 30 µmol/L) for 4 days.
-
Cell survival and proliferation were assessed using a modified propidium iodide assay.[2]
Western Blot Analysis
Western blotting was used to analyze the modulation of the MAPK and Aurora kinase signaling pathways.
Protocol:
-
Cells were treated with this compound for the indicated times.
-
Cell lysates were prepared using a buffer containing 20 mmol/L Tris (pH 7.5), 150 mmol/L NaCl, 1 mmol/L EDTA, 1 mmol/L EGTA, 10 mmol/L NaF, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
For tumor lysates, snap-frozen tissues were homogenized and lysed on ice with the same buffer.
-
Lysates were clarified by centrifugation at 15,000 rpm for 30 minutes at 4°C.
-
Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were blocked and incubated with primary antibodies against target proteins (e.g., phospho-ERK, phospho-histone H3, total MEK, Bim, Mcl-1), followed by incubation with HRP-conjugated secondary antibodies.
-
Proteins were visualized using a chemiluminescence detection system.[3]
In Vivo Xenograft Studies
Protocol:
-
Human cancer cell lines (e.g., 5 x 10^6 cells) were implanted subcutaneously into the flanks of female nude mice.
-
When tumors reached a volume of 50-150 mm³, mice were randomized into treatment and control groups.
-
This compound was formulated in a vehicle such as 1% 2-hydroxyethyl cellulose with 0.25% polysorbate 80 (pH 2.8) and administered orally at the specified dose and schedule.
-
Tumor volume was measured twice weekly using calipers.
-
Body weight was monitored as a measure of toxicity.
-
At the end of the study, tumors were excised for pharmacodynamic biomarker analysis.[2]
dot
Immunohistochemistry
Immunohistochemistry was used to visualize the in-situ effects of this compound on target modulation in tumor tissues.
Protocol:
-
Excised tumors were fixed, paraffin-embedded, and sectioned.
-
Tissue sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed.
-
Sections were incubated with primary antibodies against phospho-ERK and phospho-histone H3.
-
A suitable secondary antibody and detection system were used to visualize the target proteins.[3]
Clinical Development and Future Directions
A Phase I clinical trial of this compound was conducted in patients with advanced solid tumors. While the compound had an acceptable safety profile, its development was halted due to insufficient drug exposure at the maximum tolerated dose to achieve significant MEK inhibition.
Conclusion
This compound is a novel, orally bioavailable dual inhibitor of MEK and Aurora kinases with potent anti-tumor activity in preclinical models of various cancers, particularly those with BRAF and KRAS mutations. The comprehensive preclinical data and detailed experimental protocols presented in this guide provide a valuable resource for the scientific community and may inform the development of future dual-target inhibitors for cancer therapy.
References
- 1. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorbyt.com [biorbyt.com]
BI-847325: An In-depth Technical Guide on its ATP-Competitive Binding Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ATP-competitive binding properties of BI-847325, a potent dual inhibitor of MEK and Aurora kinases. The information presented herein is intended to support further research and development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been characterized through various in vitro assays, revealing its high potency and selectivity. The following tables summarize the key quantitative data regarding its half-maximal inhibitory concentration (IC50) against its primary targets and a broader panel of kinases, as well as its growth-inhibitory effects (GI50) on cancer cell lines.
Table 1: IC50 Values for Primary Kinase Targets of this compound
| Target Kinase | Species | IC50 (nM) |
| MEK1 | Human | 25[1][2][3] |
| MEK2 | Human | 4[1][2][3][4][5] |
| Aurora A | Human | 25[1][2][3] |
| Aurora B | Xenopus laevis | 3[1][2][3] |
| Aurora C | Human | 15[1][2][3][4][5] |
Table 2: Selectivity Profile of this compound Against a Panel of Other Kinases
| Kinase | IC50 (nM) |
| LCK | 5[4][5] |
| MAP3K8 | 93[4][5] |
| FGFR1 | >50% inhibition at 1,000 nM[4][5] |
| AMPK | >50% inhibition at 1,000 nM[4][5] |
| CAMK1D | >50% inhibition at 1,000 nM[4][5] |
| TBK1 | >50% inhibition at 1,000 nM[4][5] |
Table 3: Growth Inhibitory Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 7.5[4][5] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60[4][5] |
Experimental Protocols
The characterization of this compound's ATP-competitive binding and cellular effects involves several key experimental methodologies. Below are detailed protocols for the principal assays used.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase in a biochemical assay format.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., MEK1, Aurora A).
-
Kinase-specific substrate (peptide or protein).
-
ATP stock solution (e.g., 10 mM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA).
-
Detection reagent (e.g., ADP-Glo™, [γ-³³P]ATP).
-
384-well microplates.
-
Plate reader or scintillation counter.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical 12-point, 3-fold dilution series is recommended.
-
In a microplate, add the kinase and its specific substrate at fixed concentrations to the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP. For IC50 determination, the ATP concentration is typically kept at or near the Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, or radioactivity).
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7]
-
ATP Competition Assay
To confirm the ATP-competitive binding mechanism of this compound, the kinase inhibition assay is performed at varying ATP concentrations.
-
Procedure:
-
Follow the general procedure for the biochemical kinase inhibition assay.
-
Set up multiple parallel experiments, each with a different fixed concentration of ATP (e.g., 0.1x Km, 1x Km, and 10x Km of ATP for the target kinase).[8]
-
For each ATP concentration, determine the IC50 value of this compound.
-
Data Analysis: An increase in the apparent IC50 value of this compound with increasing ATP concentrations indicates a competitive binding mode with ATP.[8]
-
Cellular Proliferation Assay (AlamarBlue Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A375, Calu-6).
-
Complete cell culture medium.
-
This compound.
-
AlamarBlue™ reagent.
-
96-well cell culture plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[2]
-
Add AlamarBlue™ reagent to each well, typically at 10% of the culture volume.[1][9]
-
Incubate for 1-4 hours at 37°C.[10]
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[1][9]
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the GI50 value.
-
Western Blot Analysis for Pharmacodynamic Markers
Western blotting is used to detect changes in the phosphorylation status of downstream targets of MEK and Aurora kinases, providing evidence of target engagement in a cellular context.
-
Reagents and Materials:
-
Cell lines treated with this compound.
-
Lysis buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Histone H3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).[11]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the levels of phospho-ERK and phospho-Histone H3 indicates inhibition of the MEK and Aurora kinase pathways, respectively.[12]
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways targeted by this compound and the experimental workflow for determining its ATP-competitive binding.
Caption: Dual inhibition of MEK and Aurora kinase pathways by this compound.
Caption: Workflow for determining the ATP-competitive binding of this compound.
References
- 1. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assayquant.com [assayquant.com]
- 7. courses.edx.org [courses.edx.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
BI-847325 dual MEK and Aurora kinase inhibition
An In-depth Technical Guide to BI-847325: A Dual MEK and Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an orally bioavailable, ATP-competitive small molecule that dually inhibits Mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1] Developed from a lead optimization program for potent Aurora B inhibitors, this compound has demonstrated significant antitumor activity across a wide array of preclinical cancer models, both in vitro and in vivo.[2] Its dual mechanism of action offers a promising strategy to target key oncogenic signaling pathways—the RAS/RAF/MEK/ERK pathway critical for cell proliferation and the Aurora kinase family essential for mitotic regulation.[1][3] This compound has shown particular efficacy in tumor models with BRAF and KRAS mutations and has demonstrated the ability to overcome acquired resistance to BRAF inhibitors.[3][4] Despite promising preclinical data, its clinical development was halted during a Phase I trial due to an inability to achieve sufficient drug exposure at the maximum tolerated dose (MTD) to produce relevant MEK inhibition.[5] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, preclinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting both MEK and Aurora kinases.[6]
-
MEK Inhibition : By binding to MEK1 and MEK2, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of the RAS/RAF/MEK/ERK signaling pathway inhibits growth factor-mediated cell signaling and proliferation.[1] The antitumor effects in BRAF-mutant models are primarily attributed to this MEK inhibition.[2]
-
Aurora Kinase Inhibition : this compound inhibits Aurora kinases A, B, and C. These serine/threonine kinases are crucial for proper mitotic progression, including spindle pole organization and chromosome segregation.[1][2] Inhibition of Aurora B, in particular, leads to polyploidization and mitotic catastrophe, ultimately resulting in cell death.[2] In KRAS-mutated cancer models, the antitumor effects are largely driven by Aurora kinase inhibition.[2]
Mechanistically, treatment with this compound has been shown to decrease the expression of MEK and the anti-apoptotic protein Mcl-1, while increasing the expression of the pro-apoptotic protein BIM.[4][7] This combined action contributes to its potent anti-growth and pro-apoptotic effects.
Signaling Pathway Inhibition by this compound
Caption: Dual inhibition of MEK and Aurora kinases by this compound.
Quantitative Data
Table 1: In Vitro Enzymatic Inhibition (IC₅₀)
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against target kinases in enzymatic assays.
| Target Kinase | Species | IC₅₀ (nM) | Reference(s) |
| Aurora B | Xenopus laevis | 3 | [2][6] |
| Aurora A | Human | 25 | [2][6] |
| Aurora C | Human | 15 | [6][8] |
| MEK1 | Human | 25 | [6][8] |
| MEK2 | Human | 4 | [6][8] |
| LCK | Human | 5 | [8] |
| MAP3K8 | Human | 93 | [8] |
Table 2: In Vitro Cellular Anti-proliferative Activity (GI₅₀)
This table presents the half-maximal growth inhibition concentrations (GI₅₀) of this compound in representative cancer cell lines.
| Cell Line | Cancer Type | Key Mutation(s) | GI₅₀ (nM) | Reference(s) |
| A375 | Melanoma | BRAF V600E | 7.5 | [8] |
| Calu-6 | Lung Cancer | KRAS G12C | 60 | [8] |
This compound was found to be a highly selective inhibitor active in the submicromolar range across a panel of 294 human tumor cell lines. The most sensitive cancer types included acute lymphocytic and myelocytic leukemia, melanomas, and bladder, colorectal, and mammary cancers.[9]
Table 3: In Vivo Efficacy in Xenograft Models
This table details the in vivo antitumor activity of this compound in various subcutaneous tumor xenograft models.
| Cancer Type | Model | Dosing Schedule | Outcome | Reference(s) |
| Colorectal | 5 models | 40 & 80 mg/kg, weekly | Highly active in 4 of 5 models | [9] |
| Gastric | 2 models | 40 & 80 mg/kg, weekly | Highly active in 2 of 2 models | [9] |
| Mammary | 2 models | 40 & 80 mg/kg, weekly | Highly active in 2 of 2 models | [9] |
| Pancreatic | 1 model | 40 & 80 mg/kg, weekly | Highly active in 1 of 1 model | [9] |
| Melanoma (BRAF-mutant) | A375 | 10 mg/kg, daily | Tumor regression | [3] |
| Melanoma (BRAF-inhibitor naive) | Xenograft | 70 mg/kg, weekly | Durable regression (>65 days) | [4][7] |
| Melanoma (Acquired PLX4720 resistance) | Xenograft | 70 mg/kg, weekly | Suppressed long-term growth | [4] |
| NSCLC (KRAS-mutant) | Calu-6 | 10 mg/kg, daily | Complete tumor growth inhibition | [10] |
In multiple models, tumor regressions were observed, and the treatment was well-tolerated with no significant body weight changes.[9] A weekly dosing schedule demonstrated higher efficacy in vivo than a daily regimen with the same total dose.[2]
Table 4: Phase I Clinical Trial - Maximum Tolerated Dose (MTD)
This table shows the MTD determined in a first-in-human trial for two different dosing schedules.[5]
| Schedule | Description | MTD | Cumulative Dose per 3-Week Cycle |
| A | 2 weeks on, 1 week off | 120 mg/day | 1680 mg |
| B | 5 days on, 2 days off (repeated) | 150 mg/day | 2250 mg |
Dose-limiting toxicities were primarily reversible hematologic and gastrointestinal events.[5]
Experimental Protocols
Protocol 1: In Vitro Kinase Activity (ADP-Glo™ Assay)
This protocol is a general method for determining the IC₅₀ of an inhibitor against a purified kinase.
-
Reagent Preparation :
-
Kinase Reaction Setup (384-well plate) :
-
Incubation :
-
ADP Detection :
-
Data Acquisition and Analysis :
-
Measure luminescence using a plate-reading luminometer.[13]
-
The signal is directly proportional to the ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control and determine the IC₅₀ value using a dose-response curve.[12]
-
Protocol 2: Cell Proliferation and Survival Assay
This method is used to determine the anti-proliferative effect of this compound on cancer cell lines.
-
Cell Seeding :
-
Seed cells in 96-well plates at a density of 2.5 × 10³ cells per well and allow them to adhere overnight.[6]
-
-
Compound Treatment :
-
Viability/Survival Measurement :
-
Method A: Alamar Blue : After the 72-hour incubation, add Alamar blue reagent according to the manufacturer's protocol and measure metabolic activity.[6]
-
Method B: Propidium Iodide Staining : After 4 days, wash cells with PBS and add a solution containing 7 µg/mL propidium iodide and 0.1% (v/v) Triton X-100. Measure fluorescence using a plate reader.[2]
-
-
Data Analysis :
-
Express the drug's effect on cell proliferation and survival as a percentage of the vehicle-treated control (T/C x 100%).[2]
-
Calculate GI₅₀/IC₅₀ values from the resulting dose-response curves.
-
Protocol 3: Western Blot Analysis for Target Modulation
This protocol assesses the effect of this compound on downstream signaling proteins.
-
Cell Treatment and Lysis :
-
Treat cultured cells with various concentrations of this compound for a specified duration (e.g., 48 hours).[4]
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis :
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total MEK, phospho-Histone H3, Mcl-1, BIM) overnight at 4°C.[4]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 4: In Vivo Subcutaneous Xenograft Study
This protocol evaluates the antitumor efficacy of this compound in a mouse model.
-
Tumor Implantation :
-
Implant human tumor cells (e.g., A375, Calu-6) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[10]
-
-
Treatment Initiation :
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration :
-
For in vivo experiments, prepare this compound by solubilizing it in a vehicle such as 1% 2-hydroxyethyl cellulose and polysorbate 80, with the pH adjusted to 2.8.[2]
-
Administer this compound orally (p.o.) according to the desired schedule (e.g., 10 mg/kg daily or 70 mg/kg once weekly).[3][4]
-
The control group receives the vehicle only.
-
-
Monitoring and Endpoint :
-
Monitor tumor volume (typically measured with calipers) and body weight regularly (e.g., twice weekly).
-
Continue treatment for a defined period (e.g., 3-4 weeks or longer).[9]
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups. Tumor regression may also be observed.[10]
-
-
Pharmacodynamic Analysis (Optional) :
Preclinical Research Workflow and Rationale
The evaluation of a dual-target inhibitor like this compound follows a logical progression from initial screening to in vivo validation.
Caption: Preclinical to clinical development workflow for this compound.
Summary and Conclusion
This compound is a potent dual inhibitor of MEK and Aurora kinases with a well-documented preclinical profile. It demonstrates robust single-agent antitumor activity in a broad range of cancer models, particularly those with RAS/RAF pathway mutations, and shows promise in overcoming acquired resistance to targeted therapies.[2][4] Furthermore, its synergistic effects with standard-of-care chemotherapy like capecitabine highlight its potential in combination regimens.[9] While its clinical progression was ultimately halted, the extensive preclinical data provides a valuable foundation for the continued exploration of dual MEK/Aurora kinase inhibition as a therapeutic strategy in oncology. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of cancer drug development.
References
- 1. Facebook [cancer.gov]
- 2. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I study of two dosing schedules of oral BI 847325 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
An In-Depth Technical Guide to the Target Selectivity Profile of BI-847325
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of BI-847325, a potent, orally bioavailable, and ATP-competitive dual inhibitor of MEK and Aurora kinases. The information presented herein is intended to support further research and development efforts by providing detailed data on its biochemical and cellular activities, the methodologies used for its characterization, and a visual representation of its mechanism of action.
Quantitative Kinase Inhibition Profile
This compound has been characterized as a potent inhibitor of both MEK and Aurora kinases. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) against its primary targets.
| Target | Species | IC50 (nM) |
| MEK1 | Human | 25[1][2] |
| MEK2 | Human | 4[2][3] |
| Aurora A | Human | 25[1][2] |
| Aurora B | Xenopus laevis | 3[1][2] |
| Aurora C | Human | 15[1][2] |
Off-Target Kinase Selectivity
To assess its selectivity, this compound was screened against a panel of 29 additional kinases. At a concentration of 1,000 nM, it inhibited six of these kinases by more than 50%. Subsequent IC50 determination for these off-target kinases revealed significant potency only against LCK and MAP3K8.
| Off-Target Kinase | IC50 (nM) |
| LCK | 5[1][3] |
| MAP3K8 (COT) | 93[1][3] |
| FGFR1 | >100 |
| AMPK | >100 |
| CAMK1D | >100 |
| TBK1 | >100 |
Cellular Proliferation Inhibition
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, demonstrating potent growth inhibition (GI50) in models with BRAF and KRAS mutations.
| Cell Line | Cancer Type | Mutation Status | GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 7.5[1][3] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60[1][3] |
Experimental Protocols
A summary of the key experimental methodologies used to characterize the target selectivity profile of this compound is provided below.
Kinase Inhibition Assays: The enzymatic activity of MEK and Aurora kinases was determined using radiometric or luminescence-based assays. A typical protocol involves:
-
Incubation of the recombinant kinase, the inhibitor (this compound at various concentrations), a specific substrate peptide, and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by measuring the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into the substrate or by using a phosphospecific antibody in a luminescence-based assay format (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assays (e.g., MTT or Alamar Blue):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).[2]
-
A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue is added to each well.
-
After a further incubation period, the absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and GI50 values are determined from the dose-response curves.
Western Blot Analysis for Pathway Inhibition:
-
Cells are treated with this compound for a specified time.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total proteins in the target pathways (e.g., phospho-ERK, total ERK, phospho-Histone H3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its characterization.
References
BI-847325: A Technical Whitepaper on a Dual MEK and Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-847325 is a potent, orally bioavailable, ATP-competitive inhibitor that uniquely targets both the mitogen-activated protein kinase kinase (MEK) and Aurora kinases. This dual inhibitory action offers a promising therapeutic strategy for cancers with dysregulated mitogenic signaling and cell cycle progression, particularly those harboring BRAF and KRAS mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and available clinical data. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's multifaceted activity.
Introduction
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation, often driven by mutations in genes like BRAF and KRAS, is a hallmark of many human cancers. While inhibitors targeting RAF and MEK have shown clinical efficacy, particularly in BRAF-mutant melanoma, innate and acquired resistance remains a significant challenge. Simultaneously targeting key cell cycle regulators, such as the Aurora kinases, presents a rational approach to enhance anti-tumor activity and overcome resistance. This compound was developed as a dual inhibitor of both MEK and Aurora kinases to address this therapeutic need.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1207293-36-4 | [1][2][3][4] |
| Molecular Formula | C29H28N4O2 | [1][2][3][4] |
| Molecular Weight | 464.56 g/mol | [1][5] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pockets of both MEK1/2 and Aurora A/B/C kinases.[6][7] This dual inhibition leads to two distinct but complementary anti-cancer effects:
-
MEK Inhibition : By blocking MEK1 and MEK2, this compound prevents the phosphorylation and activation of ERK1/2.[6] This disrupts the MAPK signaling pathway, leading to reduced cell proliferation and survival in cancers driven by upstream mutations in BRAF or RAS.[6][8]
-
Aurora Kinase Inhibition : Inhibition of Aurora kinases A, B, and C disrupts critical mitotic processes.[8] Specifically, it can interfere with mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.[8]
The relative contribution of MEK versus Aurora kinase inhibition appears to be dependent on the genetic context of the cancer cells. In BRAF-mutant models, the anti-tumor effects are primarily driven by MEK inhibition, whereas in KRAS-mutant models, Aurora kinase inhibition plays a more dominant role at lower concentrations.[6][9]
Signaling Pathway Diagram
Preclinical Pharmacology
In Vitro Activity
This compound has demonstrated potent inhibitory activity against its target kinases and robust anti-proliferative effects in various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| Human MEK1 | 25 | [5][6][10] |
| Human MEK2 | 4 | [5][10] |
| Human Aurora A | 25 | [5] |
| Xenopus laevis Aurora B | 3 | [5][6][10] |
| Human Aurora C | 15 | [5][10] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) | Reference |
| A375 | Melanoma | BRAF V600E | 7.5 | [6][10][11] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60 | [6][10][11] |
In BRAF-mutant cell lines like A375, this compound potently inhibits ERK phosphorylation at low nanomolar concentrations (<100 nmol/L).[6] In contrast, KRAS-mutant cells, such as Calu-6, require approximately 10-fold higher concentrations for similar levels of phospho-ERK inhibition.[6] The compound also effectively inhibits the phosphorylation of Histone H3, a direct substrate of Aurora B, in a similar concentration range.[6]
In Vivo Efficacy
Oral administration of this compound has shown significant anti-tumor efficacy in various xenograft models.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Key Mutation(s) | Dosing Schedule | Outcome | Reference |
| A375 | Melanoma | BRAF V600E | 10 mg/kg, daily | Tumor regression | [6] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 10 mg/kg, daily | Tumor growth inhibition | [6] |
| Various | Colorectal, Gastric, Mammary, Pancreatic | Various | 40-80 mg/kg, once weekly | High activity, tumor regressions | [12][13] |
Interestingly, a once-weekly dosing schedule at a higher dose (70 mg/kg) was found to be effective for achieving dual inhibition of both MEK and Aurora kinases in KRAS-mutant tumors.[6] In combination with the standard-of-care drug capecitabine, this compound has demonstrated synergistic activity in preclinical models of colon, gastric, and triple-negative mammary cancer.[12][13]
Clinical Development
A Phase I clinical trial has been conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with refractory solid tumors.[6]
Table 4: Phase I Clinical Trial Dosing Schedules and Maximum Tolerated Doses (MTDs)
| Schedule | Dosing Regimen | MTD |
| A | Daily oral administration for 2 weeks, followed by a 1-week break | 120 mg/day |
| B | Daily treatment for 5 days, followed by 2 days off, for 3 weeks | 150 mg/day |
Higher doses were tested but were not tolerated by the patients.[6]
Experimental Protocols
Kinase Assay
The inhibitory activity of this compound against target kinases was determined using a radiometric assay.
Protocol:
-
Kinase reactions are performed in the presence of 100 µM ATP and 10 µM of a suitable substrate.
-
The compound (this compound) is pre-incubated with the kinase enzyme in a buffer containing 25% DMSO for 15 minutes at room temperature.
-
The reaction is initiated by the addition of the peptide-substrate mix.
-
The mixture is incubated for 60 minutes at room temperature.
-
The reaction is stopped by the addition of 6.4% trichloroacetic acid (TCA) to a final concentration of 5%.
-
The amount of incorporated phosphate is quantified using a scintillation counter.
-
IC50 values are calculated using a sigmoidal curve-fitting analysis.[1]
Cell Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines were assessed using a metabolic activity assay.
Protocol:
-
Cells are seeded in 96-well plates at a density of 2,500 cells per well and allowed to adhere overnight.
-
Cells are then treated with increasing concentrations of this compound for 72 hours.
-
The metabolic activity, as an indicator of cell viability, is determined using the Alamar blue reagent according to the manufacturer's instructions.
-
GI50 values (the concentration causing 50% inhibition of cell growth) are calculated from the dose-response curves.[5]
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in vivo was evaluated in mouse xenograft models.
Protocol:
-
Tumor cells are subcutaneously implanted into immunodeficient mice (e.g., NMRI-nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is formulated for oral administration (e.g., in 0.5% Natrosol with 3% Tween 80).
-
The compound is administered orally via gavage at the specified dose and schedule.
-
Tumor volumes are measured regularly (e.g., daily or bi-weekly) using calipers.
-
Animal body weight and overall health are monitored throughout the study.
-
The efficacy is determined by comparing the tumor growth in the treated groups to the vehicle-treated control group.[1]
Experimental Workflow Diagram
Conclusion
This compound is a novel dual inhibitor of MEK and Aurora kinases with potent anti-tumor activity in preclinical models of cancer, particularly those with BRAF and KRAS mutations. Its unique mechanism of action, targeting both mitogenic signaling and cell cycle progression, provides a strong rationale for its further clinical development. The data summarized in this technical guide highlight the potential of this compound as a valuable therapeutic agent in oncology. Further research is warranted to identify predictive biomarkers and optimal combination strategies to maximize its clinical benefit.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. molnova.com [molnova.com]
- 4. biorbyt.com [biorbyt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-847325 molecular weight and formula
An In-Depth Technical Guide to BI-847325: A Dual MEK/Aurora Kinase Inhibitor
Core Compound Details
| Parameter | Value | Reference |
| Molecular Formula | C₂₉H₂₈N₄O₂ | [1][2][3] |
| Molecular Weight | 464.56 g/mol | [1][4] |
| CAS Number | 1207293-36-4 | [2][3][4] |
| Formal Name | 3-[3-[[[4-[(dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-6-yl]-N-ethyl-2-propynamide | [2][3] |
Introduction
This compound is an orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[5][6] This dual mechanism of action allows it to target two distinct and critical pathways in cancer cell proliferation and survival: the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell growth and division, and the Aurora kinase family, which are key regulators of mitosis.[6] Preclinical studies have demonstrated its potential in treating a wide range of solid and hematologic cancers, including those with BRAF and KRAS mutations.[5][7]
Mechanism of Action
This compound's therapeutic potential stems from its ability to simultaneously inhibit two key families of kinases:
-
MEK Inhibition : As a component of the MAPK/ERK pathway, MEK is a dual-specificity kinase that is often upregulated in various cancers.[6] By inhibiting MEK1 and MEK2, this compound prevents the activation of MEK-dependent effector proteins, thereby blocking growth factor-mediated cell signaling and proliferation.[6]
-
Aurora Kinase Inhibition : Aurora kinases (A, B, and C) are essential for mitotic checkpoint control.[6] Their overexpression in many cancer types is linked to uncontrolled cell division. This compound's inhibition of these kinases disrupts the formation of the mitotic spindle, prevents proper chromosome segregation, and ultimately inhibits cell division.[6]
This dual inhibition is thought to provide a broader therapeutic window and potentially overcome resistance mechanisms that can arise from targeting a single pathway.[7]
Signaling Pathway
The following diagram illustrates the dual inhibitory action of this compound on the MEK/ERK and Aurora kinase signaling pathways.
Quantitative Data
In Vitro Potency
This compound has demonstrated potent inhibition of both MEK and Aurora kinases in enzymatic assays, as well as growth-inhibitory effects in various cancer cell lines.
| Target/Cell Line | Assay Type | Value | Reference |
| Human MEK1 | IC₅₀ | 25 nM | [4][8] |
| Human MEK2 | IC₅₀ | 4 nM | [4][8] |
| Human Aurora A | IC₅₀ | 25 nM | [4][8] |
| Xenopus laevis Aurora B | IC₅₀ | 3 nM | [4][8] |
| Human Aurora C | IC₅₀ | 15 nM | [4][8] |
| A375 (BRAF-mutant melanoma) | GI₅₀ | 7.5 nM | [5][8] |
| Calu-6 (KRAS-mutant NSCLC) | GI₅₀ | 60 nM | [5][8] |
In Vivo Efficacy in Xenograft Models
Oral administration of this compound has shown significant antitumor activity in various mouse xenograft models.
| Cancer Model | Mutation Status | Dosing Schedule | Outcome | Reference |
| A375 Melanoma | BRAF V600E | 10 mg/kg, daily | Tumor regression | [5] |
| Various | BRAF-mutant | 10 mg/kg, daily | Efficacy observed | [5] |
| Various | KRAS-mutant | 10 mg/kg, daily | Efficacy observed | [5] |
| KRAS-mutant Tumors | KRAS | 70 mg/kg, once weekly | Inhibition of MEK and Aurora Kinase | [5] |
| 1205Lu & 1205LuR Melanoma | BRAF-mutant | 75 mg/kg, p.o. | Significant tumor suppression | [4] |
| Colorectal, Gastric, Mammary, Pancreatic | Not specified | 40 and 80 mg/kg, once weekly for 3-4 weeks | High activity, tumor regressions | [7][9] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the growth-inhibitory effects of this compound on cancer cell lines.
-
Cell Plating : Plate cells at a density of approximately 2,500 cells per well in a 96-well plate and allow them to adhere overnight.[4]
-
Compound Treatment : Treat the cells with increasing concentrations of this compound for a period of 72 hours.[4]
-
Metabolic Activity Assessment : Measure cell viability using a metabolic indicator such as Alamar blue reagent, following the manufacturer's instructions.[4]
-
Data Analysis : Analyze the concentration-response curves using a four-parameter log-logistic function to calculate the GI₅₀ values.[1]
Western Blot Analysis
This protocol is used to determine the effect of this compound on protein expression and phosphorylation levels within the target signaling pathways.
-
Cell Treatment and Lysis : Treat cells with this compound for a specified duration (e.g., 48 hours).[10] Subsequently, lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting : Probe the membrane with primary antibodies against target proteins such as phospho-ERK, total MEK, phospho-histone H3, and Mcl-1.[10][11]
-
Detection : Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase) and visualize the protein bands using a suitable substrate.
In Vivo Xenograft Study Workflow
The following diagram and protocol describe a typical workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Animal Model : Utilize immunodeficient mice (e.g., nude mice) for the study.[5]
-
Tumor Implantation : Subcutaneously implant human cancer cells into the mice.
-
Tumor Growth and Randomization : Allow tumors to reach a predetermined size, then randomize the animals into different treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Drug Administration : Administer this compound orally according to the specified dosing schedule (e.g., 80 mg/kg once a week).[7][12] For combination studies, the other agent (e.g., capecitabine) is administered as per its own established protocol.[12]
-
Monitoring : Regularly measure tumor volumes and monitor the body weight of the animals as an indicator of toxicity.[4]
-
Endpoint and Analysis : At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement.[11] Calculate metrics such as the test/control (T/C) ratio to determine antitumor activity.[12]
Combination Therapy
Preclinical studies have shown that this compound has a synergistic effect when combined with other chemotherapeutic agents. Notably, its combination with capecitabine has demonstrated enhanced antitumor activity in colorectal, gastric, and triple-negative mammary cancer models, leading to outcomes ranging from tumor stasis to complete remission.[7][9] This suggests a promising avenue for clinical development, particularly in these cancer types.
Conclusion
This compound is a potent dual inhibitor of MEK and Aurora kinases with significant preclinical activity across a broad range of cancer models. Its unique mechanism of targeting two distinct oncogenic pathways provides a strong rationale for its continued investigation as a potential cancer therapeutic, both as a monotherapy and in combination with other agents. Further clinical studies are necessary to fully elucidate its safety and efficacy profile in patients.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 1207293-36-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - FIGURE 5 from High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
An In-depth Technical Guide to the Solubility and Stability of BI-847325
Introduction
BI-847325 is an orally bioavailable, ATP-competitive dual inhibitor of Mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2] It has demonstrated potent antitumor activity in a broad range of human solid and hematologic cancer models, both in vitro and in vivo.[3][4] Specifically, it inhibits human MEK1 and MEK2, as well as Aurora A, B, and C kinases, key proteins involved in cell proliferation and division.[5][6][7] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its application in preclinical research and potential therapeutic development. This guide provides a comprehensive overview of the available data on these properties, along with relevant experimental protocols and an illustration of its mechanism of action.
Physicochemical Properties
| Property | Value |
| CAS Number | 1207293-36-4[5][6][8] |
| Molecular Formula | C₂₉H₂₈N₄O₂[5][6][8] |
| Molecular Weight | 464.56 g/mol [7][8] |
| Appearance | Crystalline solid[5][6] |
Solubility Data
The solubility of this compound has been determined in various organic solvents and aqueous systems, which is crucial for preparing stock solutions and formulations for experimental use.
Qualitative Solubility
-
Water: Insoluble[7]
-
DMSO: Soluble
Quantitative Solubility Data
The following table summarizes the quantitative solubility data for this compound in different solvent systems.
| Solvent System | Concentration / Solubility | Notes |
| DMSO | 19 mg/mL (40.89 mM)[7] | Use of fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[7] |
| DMSO | 16.67 mg/mL (35.88 mM)[8] | Ultrasonic assistance may be needed.[8] |
| DMSO | 5 mg/mL[5][6] | - |
| DMF | 16 mg/mL[5][6] | - |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL[5][6] | - |
| Ethanol | 1 mg/mL[7] | - |
| Ethanol | 0.3 mg/mL[5][6] | - |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 1.67 mg/mL (3.59 mM)[8] | Clear solution for in vivo use.[8] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 1.67 mg/mL (3.59 mM)[8] | Clear solution for in vivo use.[8] |
Stability Data
Stability data is essential for determining appropriate storage conditions and shelf-life for the compound in both solid and solution forms.
Solid-State Stability
The solid (powder) form of this compound exhibits excellent long-term stability when stored under appropriate conditions.
| Storage Temperature | Shelf Life |
| -20°C | ≥ 4 years[5][9] |
| -20°C | 3 years[2][8] |
| +4°C | 2 years[8] |
Solution Stability
Stock solutions of this compound in solvent require more stringent storage conditions to maintain integrity. It is recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[10]
| Storage Temperature | Shelf Life in Solvent |
| -80°C | 2 years[8][10] |
| -80°C | 1 year[2] |
| -20°C | 1 year[8][10] |
| -20°C | 1 month[2] |
Experimental Protocols
While specific, detailed protocols for formal solubility and stability studies of this compound are not publicly available, this section outlines the methods used to prepare the compound for published biological experiments and provides a general methodology for how such properties are typically assessed.
Preparation of Solutions for In Vitro Assays
For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] This stock is then further diluted in cell culture medium to achieve the desired final concentrations for the experiment.[1]
-
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Sonication or vortexing may be required to fully dissolve the compound.[5][8]
-
For cell-based experiments, dilute the DMSO stock solution directly into the appropriate cell culture medium to the final working concentration.
-
Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.
-
Preparation of Formulations for In Vivo Studies
For oral administration in animal models, this compound is formulated as a suspension. Several methods have been reported:
-
Protocol 1:
-
Dissolve this compound in a vehicle consisting of 0.5% Natrosol 250 HX with 3% Tween 80.
-
Sonicate the mixture until a homogenous suspension is obtained.
-
Add 1 M HCl, then vortex and sonicate the suspension again.
-
-
Protocol 2:
-
Solubilize this compound in a vehicle of 1% 2-hydroxyethyl cellulose and polysorbate 80.
-
Adjust the pH to 2.8 using 1 mol/L HCl.[1]
-
General Protocol for Solubility Assessment (Kinetic Solubility)
A common method to assess the kinetic solubility of a research compound in an aqueous buffer is through nephelometry or turbidimetry.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Aqueous Dilution: Transfer a small, precise volume from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubation: Shake the plate for a period of 1-2 hours at room temperature to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
General Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are used to identify potential degradation products and pathways and to develop stability-indicating analytical methods, typically HPLC.[8]
-
Stress Conditions: Expose solutions of the compound to a variety of stress conditions as recommended by ICH guidelines, including:
-
Hydrolysis: Acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Exposure to a defined light source (e.g., Xenon lamp) providing UV and visible light.
-
Thermal Stress: Exposure of the solid compound to high heat.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method, typically with UV and Mass Spectrometry (MS) detection.
-
Evaluation: Quantify the loss of the parent compound and identify and characterize any significant degradation products that form under each condition.
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by simultaneously inhibiting two critical signaling pathways: the MAPK/ERK pathway and the Aurora kinase pathway, which is essential for cell cycle control.
MAPK/ERK Signaling Pathway Inhibition
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in genes like BRAF or RAS. This compound is an ATP-competitive inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2. This blockade leads to a downstream suppression of proliferation signals.[2]
Caption: MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.
Aurora Kinase Pathway Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[11] They are essential for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting Aurora kinases, this compound disrupts mitotic progression, leading to failed cell division (endoreduplication) and subsequent apoptosis.[2]
Caption: Cell cycle disruption by this compound via inhibition of Aurora Kinases during Mitosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preparing an in vivo formulation of this compound for preclinical studies.
Caption: Experimental workflow for preparing an in vivo formulation of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. seed.nih.gov [seed.nih.gov]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. japsonline.com [japsonline.com]
BI-847325: A Preclinical Pharmacology Overview
A Technical Guide for Researchers and Drug Development Professionals
Introduction
BI-847325 is an orally bioavailable, ATP-competitive dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2][3][4][5] This dual-targeting mechanism offers a promising therapeutic strategy by simultaneously inhibiting mitogenic signal transduction and cell-cycle progression, two pathways frequently deregulated in cancer.[1][4] Preclinical studies have demonstrated its potent antitumor activity across a broad range of human solid and hematologic cancer models, both in vitro and in vivo.[6][7] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its anticancer effects by targeting two key families of kinases:
-
MEK1 and MEK2: As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is crucial for transmitting signals that drive cell proliferation.[3] this compound's inhibition of MEK prevents the activation of MEK-dependent effector proteins, thereby blocking growth factor-mediated cell signaling.[3]
-
Aurora Kinases A, B, and C: These serine-threonine kinases play essential roles in mitotic checkpoint control.[3] By inhibiting Aurora kinases, this compound disrupts the assembly of the mitotic spindle, prevents proper chromosome segregation, and ultimately inhibits cell division, particularly in tumor cells where these kinases are often overexpressed.[3]
The dual inhibition of both MEK and Aurora kinases by this compound leads to a synergistic antitumor effect, resulting in the inhibition of cell proliferation, induction of apoptosis, and tumor regression.[3][6]
Signaling Pathway
The following diagram illustrates the signaling pathways targeted by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological Profile of BI 847325, an Orally Bioavailable, ATP-Competitive Inhibitor of MEK and Aurora Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI-847325 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell culture experiments using BI-847325, a potent dual inhibitor of MEK and Aurora kinases. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.
Mechanism of Action
This compound is an orally bioavailable, ATP-competitive inhibitor that simultaneously targets two key signaling pathways involved in cell proliferation and division.[1][2][3] It inhibits the activity of MEK1 and MEK2, crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer.[1] Additionally, it inhibits Aurora kinases A, B, and C, which are essential for proper mitotic spindle formation and chromosome segregation during cell division.[1] This dual inhibition leads to cell cycle arrest, apoptosis, and suppression of tumor growth.[1][2]
Signaling Pathway
The diagram below illustrates the signaling pathways targeted by this compound.
Caption: this compound inhibits MEK and Aurora kinase pathways.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various cancer cell lines.
Table 1: IC50 Values for Kinase Inhibition
| Target Kinase | Species | IC50 (nM) |
| Aurora B | Xenopus laevis | 3[4] |
| MEK2 | Human | 4[4][5] |
| Aurora C | Human | 15[4][5] |
| Aurora A | Human | 25[4] |
| MEK1 | Human | 25[4] |
Table 2: GI50/IC50 Values for Cell Proliferation
| Cell Line | Cancer Type | Mutation Status | GI50/IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 7.5[2][5] |
| Calu-6 | Non-Small Cell Lung | KRAS Q61K | 60[2][5] |
| BxPC3 | Pancreatic | - | 5500[6] |
| MCF7 | Breast | - | 10700[6] |
| C643 | Anaplastic Thyroid | - | 15000[7] |
| SW1736 | Anaplastic Thyroid | - | 34000[7] |
| BRAF-mutant melanoma cells | Melanoma | BRAF | 0.3 - 2000[8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Cell Proliferation Assay (AlamarBlue Method)
This protocol is for determining the dose-dependent effect of this compound on cancer cell proliferation.
Caption: AlamarBlue cell proliferation assay workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound (dissolved in DMSO)[2]
-
AlamarBlue reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,500 cells in 100 µL of complete medium per well in a 96-well plate.[8]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate for 72 hours.[8]
-
-
AlamarBlue Assay:
-
Add 10 µL of AlamarBlue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the GI50/IC50 value using a suitable software.
-
Protocol 2: Western Blot Analysis of p-ERK
This protocol is for assessing the inhibition of MEK activity by measuring the levels of phosphorylated ERK (p-ERK).
Caption: Western blot analysis of p-ERK workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24 hours.[1] Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using the BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Caption: Cell cycle analysis by flow cytometry workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 7. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Evaluating the Dual MEK/Aurora Kinase Inhibitor BI-847325 in 3D Spheroid Cultures
Introduction
BI-847325 is a potent and orally bioavailable dual inhibitor of MEK (MAPK/ERK kinase) and Aurora kinases, key regulators of cell proliferation and division.[1][2] Its dual mechanism of action makes it a promising candidate for cancer therapy, particularly in tumors with aberrant signaling in the RAS/RAF/MEK/ERK pathway and those overexpressing Aurora kinases.[1][3] Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models than traditional 2D cell cultures for preclinical drug evaluation, as they better mimic the tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration challenges.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D spheroid cultures to assess its anti-cancer efficacy.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets both MEK1/MEK2 and Aurora kinases A, B, and C.[1][2][5] Inhibition of MEK prevents the phosphorylation and activation of ERK, a critical downstream effector in the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[1][3] Inhibition of Aurora kinases disrupts mitotic spindle formation, leading to errors in chromosome segregation and ultimately inducing cell cycle arrest and apoptosis.[1] The dual targeting of these pathways by this compound offers a broader therapeutic window and the potential to overcome resistance mechanisms associated with single-agent therapies.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on anaplastic thyroid carcinoma (ATC) cell lines cultured as 3D spheroids in an alginate hydrogel.
Table 1: Cytotoxicity of this compound in 3D Spheroid Cultures
| Cell Line | IC50 (µM) after 48h | Assay |
| C643 | 15 | MTT |
| SW1736 | 34 | MTT |
Data sourced from a study on anaplastic thyroid carcinoma spheroids.[1]
Table 2: this compound-Induced Apoptosis in 3D Spheroid Cultures
| Cell Line | % Apoptotic Cells after 48h Treatment | Assay |
| C643 | 67 | Annexin V/PI Flow Cytometry |
| SW1736 | 35.7 | Annexin V/PI Flow Cytometry |
Data represents the percentage of apoptotic cells following treatment with the respective IC50 concentrations.[1]
Table 3: Effect of this compound on Cell Cycle Distribution in 3D Spheroid Cultures
| Cell Line | Change in G0/G1 Phase | Change in S Phase | Change in G2/M Phase |
| C643 | Decrease | Decrease | Increase |
| SW1736 | Decrease | Decrease | No Significant Change |
Cell cycle analysis was performed after 48 hours of treatment with IC50 concentrations of this compound.[1]
Table 4: Downstream Target Modulation by this compound in 3D Spheroid Cultures
| Cell Line | p-ERK1/2 Levels | p-Histone H3 Levels |
| C643 | Decreased | Decreased |
| SW1736 | Decreased | Decreased |
Protein levels were assessed by Western blot after 48 hours of treatment with IC50 concentrations of this compound.[1]
Experimental Protocols
Protocol 1: 3D Spheroid Culture of Anaplastic Thyroid Carcinoma Cells in Alginate Hydrogel
This protocol is adapted from studies utilizing this compound in 3D cultures of ATC cell lines C643 and SW1736.[1][6][7]
Materials:
-
C643 or SW1736 anaplastic thyroid carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
1% (w/v) sodium alginate solution in a physiologically balanced salt solution
-
Calcium chloride solution (e.g., 100 mM)
-
Sodium citrate solution (55 mM) with 10 mM HEPES, pH 7.4
-
Sterile petri dishes and multi-well plates
Procedure:
-
Culture C643 or SW1736 cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and prepare a single-cell suspension in complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in the 1% sodium alginate solution at a desired cell density (e.g., 1 x 10^6 cells/mL).
-
Generate alginate beads containing the cells by dispensing droplets of the cell-alginate suspension into the calcium chloride solution using a syringe or pipette.
-
Allow the beads to polymerize for 10-15 minutes.
-
Carefully wash the alginate beads with sterile PBS or cell culture medium to remove excess calcium chloride.
-
Transfer the beads to a multi-well plate or petri dish containing complete culture medium.
-
Incubate the spheroids at 37°C in a humidified atmosphere with 5% CO2. Allow the spheroids to form and grow for a pre-culture period (e.g., 48-72 hours) before drug treatment.
Protocol 2: Cytotoxicity Assay in 3D Spheroids
Materials:
-
Pre-cultured 3D spheroids in alginate hydrogel
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the old medium from the wells containing the spheroids and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Apoptosis and Cell Cycle Analysis of 3D Spheroids
Materials:
-
Treated and untreated 3D spheroids
-
Sodium citrate solution (55 mM) with 10 mM HEPES, pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) staining solution for cell cycle analysis
-
Flow cytometer
Procedure:
-
Treat the pre-cultured spheroids with the desired concentration of this compound (e.g., IC50 value) for 48 hours.
-
Collect the alginate beads and wash them with PBS.
-
To retrieve the cells, incubate the beads in the sodium citrate solution for 10-15 minutes at 37°C with gentle agitation to dissolve the alginate.
-
Centrifuge the resulting cell suspension and wash the cell pellet with PBS.
-
For Apoptosis Analysis: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
For Cell Cycle Analysis: Fix the cells in cold 70% ethanol and then stain with a solution containing PI and RNase A.
-
Analyze the stained cells using a flow cytometer.
Protocol 4: Western Blot Analysis of Spheroid Lysates
Materials:
-
Treated and untreated 3D spheroids
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Histone H3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Retrieve the cells from the alginate spheroids as described in Protocol 3.
-
Lyse the cell pellets with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound dual inhibition of MEK and Aurora Kinases.
Caption: Experimental workflow for evaluating this compound in 3D spheroids.
References
- 1. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alginate-based 3D cancer cell culture for therapeutic response modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alginate-based 3D cell culture technique to evaluate the half-maximal inhibitory concentration: an in vitro model of anticancer drug study for anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-847325 in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: BI-847325 is a potent, orally bioavailable, ATP-competitive dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2][3] It has demonstrated significant anti-proliferative activity in a wide range of cancer models, particularly those with mutations in the RAS/RAF/MEK pathway.[4] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo mouse studies, based on established preclinical research.
Quantitative Data Summary
The following table summarizes the dosages and administration schedules for this compound used in various mouse xenograft models.
| Dosage | Administration Route | Dosing Schedule | Mouse Model | Tumor Type | Reference |
| 10 mg/kg | Oral (p.o.) | Daily | NMRI Nude | A375 (BRAFV600E) Melanoma | [1][5] |
| 10 mg/kg | Oral (p.o.) | Daily | NMRI Nude | Calu-6 (KRASQ61K) NSCLC | [1][5] |
| 12 mg/kg | Oral (p.o.) | Daily | NMRI Nude | Preliminary MTD study | [1] |
| 15 mg/kg | Oral (p.o.) | Daily, 3 consecutive days/week | NMRI Nude | Calu-6 (KRASQ61K) NSCLC | [1] |
| 40 mg/kg | Oral (p.o.) | Once weekly | Nude | Various solid tumors | [6] |
| 70 mg/kg | Oral (p.o.) | Once weekly | NMRI Nude | Calu-6 (KRASQ61K) NSCLC | [1][2] |
| 75 mg/kg | Oral (p.o.) | Not specified | Nude | 1205Lu Melanoma | [7] |
| 80 mg/kg | Oral (p.o.) | Once weekly | Nude | Various solid & hematologic tumors | [6][8] |
Note: The Maximum Tolerated Dose (MTD) was determined to be 12 mg/kg for daily oral administration over two weeks, with higher doses leading to significant weight loss.[1] Doses of 10 mg/kg daily were well-tolerated for up to six weeks.[1]
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by simultaneously inhibiting two key pathways involved in cell proliferation and division. It targets MEK1/2 in the MAPK signaling cascade and Aurora Kinases A and B, which are crucial for mitotic progression.[1][3]
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol is adapted from methodologies used in preclinical xenograft studies.[1][9] this compound should be freshly prepared every third day.[1]
Materials:
-
This compound powder
-
Vehicle Component A: 0.5% Natrosol 250 HX (hydroxyethyl-cellulose) in sterile water
-
Vehicle Component B: 3% Tween-80 in sterile water
-
1 M Hydrochloric Acid (HCl)
-
Sterile conical tubes
-
Sonicator
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and vehicle based on the number of mice, their average weight, and the target dose (e.g., 10 mg/kg). The typical administration volume is 10 mL/kg of body weight.[1]
-
Combine the 0.5% Natrosol 250 HX and 3% Tween-80 solutions.
-
Add the this compound powder to the vehicle mixture.
-
Sonicate the mixture until a homogenous suspension is achieved.
-
Add a small volume of 1 M HCl to the suspension.
-
Vortex and sonicate the suspension again to ensure it is well-mixed and homogenous.
-
Store the formulation at 4°C and use within three days.
Alternative Formulation: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been cited as a vehicle for in vivo studies.[9]
In Vivo Xenograft Mouse Study Protocol
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Procedure:
-
Animal Models: Use 8- to 10-week-old female immunodeficient mice (e.g., BomTac:NMRI-Foxn1nu).[1][5]
-
Cell Implantation: Subcutaneously graft 5 x 106 A375 human melanoma cells or 1 x 106 Calu-6 NSCLC cells into the flank of each mouse.[1]
-
Tumor Growth and Randomization: Allow tumors to grow to a volume of approximately 100-400 mm³.[1] Monitor tumor volumes by measuring the length and width with calipers three times a week. Calculate volume using the formula: (length × width² × π/6).[1]
-
Once tumors reach the desired size, randomize animals into treatment and control groups (typically 7-10 mice per group).[1]
-
Drug Administration:
-
Treatment Group: Administer this compound via oral gavage at the desired dose and schedule (see table above).
-
Control Group: Administer the vehicle solution using the same volume and schedule.
-
-
Monitoring:
-
Endpoint and Analysis:
-
The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1,800 mm³), or after a fixed treatment period (e.g., 4-6 weeks).[1][6]
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for pharmacodynamic (PD) biomarker analysis.
-
For PD studies, tumor tissue can be snap-frozen for analysis of protein expression (e.g., p-ERK, p-HH3) by Western blot, ELISA, or immunohistochemistry to confirm target engagement.[1][10]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological Profile of BI 847325, an Orally Bioavailable, ATP-Competitive Inhibitor of MEK and Aurora Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Item - FIGURE 5 from High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-847325-Induced Apoptosis Detection Using Annexin V Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing apoptosis induced by the dual MEK and Aurora kinase inhibitor, BI-847325, using an Annexin V-based flow cytometry assay. The information is intended to guide researchers in accurately quantifying the apoptotic effects of this compound in cancer cell lines.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable, ATP-competitive inhibitor that dually targets MEK (MAPK/ERK kinase) and Aurora kinases.[1] This dual inhibition disrupts key signaling pathways involved in cell proliferation, cell cycle regulation, and survival. The RAS/RAF/MEK/ERK pathway is a critical regulator of cell growth, and its inhibition can halt proliferation.[1] Aurora kinases (A, B, and C) are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death.[1][2] By targeting both pathways, this compound has demonstrated potent anti-tumor activity in a variety of cancer models, including those with BRAF and KRAS mutations.[3][4] A key mechanism of its anti-cancer effect is the induction of apoptosis, or programmed cell death.[5][6]
Principle of the Annexin V Apoptosis Assay
The Annexin V assay is a widely used method for detecting early-stage apoptosis. In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the cell membrane.[7][8] Annexin V is a calcium-dependent protein with a high affinity for PS.[9] When conjugated to a fluorochrome such as FITC, Annexin V can be used to identify apoptotic cells via flow cytometry. To distinguish between early apoptotic, late apoptotic, and necrotic cells, a viability dye such as Propidium Iodide (PI) is used in conjunction with Annexin V.[7] PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore excluded from live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.
This allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage not related to apoptosis)
Data Presentation
The following table summarizes the quantitative data on apoptosis induction by this compound in anaplastic thyroid carcinoma (ATC) cell lines after 48 hours of treatment.
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| C643 | Control | 1.2 | 0.8 | 0.5 |
| This compound (IC50) | 10.2 | 15.1 | 2.3 | |
| SW1736 | Control | 0.9 | 0.6 | 0.4 |
| This compound (IC50) | 8.9 | 12.7 | 1.8 |
Data is representative and compiled from graphical representations in literature.[10] Actual values may vary based on experimental conditions.
Experimental Protocols
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., C643, SW1736 anaplastic thyroid carcinoma cells)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
T25 culture flasks or 6-well plates
Protocol for this compound Treatment and Cell Preparation:
-
Cell Seeding: Seed the desired cancer cells in T25 flasks or 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 1 x 10^6 cells in a T25 flask).[7] Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., IC50 value for the specific cell line). Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle-treated control (medium with the same concentration of DMSO without the drug).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).[10]
-
Cell Harvesting:
-
Adherent Cells: Carefully collect the culture supernatant, which may contain floating apoptotic cells.[7] Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected supernatant.
-
Suspension Cells: Collect the cells directly from the culture flask.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes.[11][12] Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
Protocol for Annexin V and PI Staining:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with distilled water.[11][12]
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7][12]
-
Staining:
-
Sample Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[7][12][13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[12][13] Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants.[7]
Visualizations
Caption: this compound dual-inhibitory signaling pathway.
Caption: Experimental workflow for the Annexin V apoptosis assay.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. immunostep.com [immunostep.com]
- 13. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols for BI-847325 Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the anti-proliferative effects of BI-847325, a dual inhibitor of MEK and Aurora kinases, using MTT and BrdU assays.
Introduction to this compound
This compound is an orally bioavailable, ATP-competitive inhibitor that simultaneously targets two key families of kinases involved in cancer cell proliferation and survival: the mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2]
-
MEK Inhibition : As a component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical regulator of cell growth and proliferation. This pathway is frequently hyperactivated in various cancers. This compound's inhibition of MEK1 and MEK2 blocks this signaling cascade, leading to decreased cell proliferation.[1]
-
Aurora Kinase Inhibition : Aurora kinases (A, B, and C) are essential for proper mitotic progression, including spindle formation and chromosome segregation. By inhibiting these kinases, this compound can induce mitotic catastrophe and apoptosis in cancer cells.[1][2]
This dual-targeting mechanism makes this compound a compound of interest for a broad range of solid and hematologic cancers, particularly those with activating mutations in the RAS/RAF pathway.[2]
Signaling Pathway of this compound Inhibition
The diagram below illustrates the dual inhibitory action of this compound on the MEK and Aurora kinase signaling pathways.
Caption: this compound dual inhibition of MEK and Aurora kinases.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50/GI50) of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| A375 | Melanoma (BRAF V600E) | 7.5 | [3] |
| Calu-6 | Non-Small Cell Lung Cancer (KRAS Q61K) | 60 | [3] |
| C643 | Anaplastic Thyroid Carcinoma | 15,000 | [4] |
| SW1736 | Anaplastic Thyroid Carcinoma | 34,000 | [4] |
| M229 | Melanoma | 0.3 - 2,000 | [5] |
| A375R | Vemurafenib-Resistant Melanoma | 0.3 - 2,000 | [5] |
| WM793 | Melanoma | 0.3 - 2,000 | [5] |
| 1205Lu | Melanoma | 0.3 - 2,000 | [5] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary depending on the assay conditions and cell line.
Experimental Protocols
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Metabolically active cells reduce the yellow MTT to a purple formazan product.
Caption: A typical workflow for the MTT cell proliferation assay.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,500-10,000 cells/well in 100 µL of medium).[5]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is advisable to test a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[5]
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Considerations for Kinase Inhibitors:
-
Some kinase inhibitors have been reported to interfere with MTT reduction.[7] It is recommended to also include a cell-free control with the highest concentration of this compound and MTT to check for any direct chemical reaction.
-
Confirm results with an alternative proliferation assay, such as the BrdU assay, which is based on a different principle.
BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation.[8] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can then be detected using a specific antibody.
Caption: A typical workflow for the BrdU cell proliferation assay (ELISA-based).
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (e.g., mouse monoclonal)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with a range of this compound concentrations.
-
-
BrdU Labeling:
-
Following the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for 2-24 hours at 37°C. The optimal incubation time depends on the cell line's doubling time and should be determined empirically.
-
-
Fixation and DNA Denaturation:
-
Carefully remove the labeling medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Detection:
-
Remove the Fixing/Denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of proliferation for each this compound concentration relative to the vehicle control:
-
% Proliferation = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of proliferation against the logarithm of the this compound concentration to determine the IC50 value.
Note: The BrdU assay can also be adapted for detection by immunofluorescence microscopy or flow cytometry for single-cell analysis and cell cycle studies.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: BI-847325 in BRAF-Mutant Cells using Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of BI-847325, a dual MEK and Aurora kinase inhibitor, in BRAF-mutant cancer cell lines through colony formation assays.
Introduction
This compound is an ATP-competitive inhibitor that has demonstrated significant potential in treating cancers with mutations in the MAPK pathway, particularly BRAF mutations.[1][2] It functions by targeting both MEK1/2 and Aurora kinases A/B.[2][3][4] This dual inhibition is effective in overcoming resistance to BRAF inhibitors, a significant challenge in clinical settings.[5][6][7] The colony formation assay is a crucial in vitro method for evaluating the long-term cytostatic or cytotoxic effects of a compound on cancer cells by assessing their ability to form colonies.[8][9][10]
Mechanism of Action of this compound in BRAF-Mutant Cells
In BRAF-mutant cancer cells, the MAPK signaling pathway is constitutively active, promoting cell proliferation and survival.[6] this compound exerts its anti-cancer effects through a multi-faceted mechanism:
-
MEK Inhibition : By inhibiting MEK1 and MEK2, this compound blocks the phosphorylation of ERK, a key downstream effector in the MAPK pathway. This leads to a reduction in cell proliferation.[5][6][7]
-
Aurora Kinase Inhibition : Inhibition of Aurora kinases disrupts mitosis, leading to cell cycle arrest and apoptosis.[5][6][7]
-
Mcl-1 and MEK Suppression : this compound has been shown to decrease the expression of both Mcl-1, an anti-apoptotic protein, and total MEK.[5][6][7]
-
Induction of Apoptosis : The compound increases the expression of the pro-apoptotic protein BIM, further promoting programmed cell death.[5][6][7]
This combined action makes this compound effective in both treatment-naïve and BRAF inhibitor-resistant melanoma models.[5][6][7]
Caption: Signaling pathway of this compound in BRAF-mutant cells.
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound in BRAF-mutant cell lines from colony formation assays.
| Cell Line(s) | Mutation Status | This compound Concentration | Treatment Duration | Outcome | Reference |
| 6 BRAF-mutant melanoma cell lines | BRAF-mutant | 30–300 nM | 28 days | Prevention of colony formation | [6] |
| BRAF-mutant melanoma cell lines (vemurafenib-naïve and resistant) | BRAF-mutant | Not specified | Not specified | Potent inhibition of growth and survival | [5][7] |
Experimental Protocols
Protocol 1: Colony Formation Assay in Adherent BRAF-Mutant Cells
This protocol is designed to assess the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
BRAF-mutant cancer cell lines (e.g., A375, WM793)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing complete medium.
-
Allow cells to attach overnight in the incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM). Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 10-14 days. Monitor colony formation every 2-3 days.
-
If required, replace the medium with fresh drug-containing medium every 3-4 days to maintain drug activity.
-
-
Colony Staining and Quantification:
-
After the incubation period, when colonies in the control wells are visible (typically >50 cells), aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of 4% paraformaldehyde or ice-cold methanol to each well and incubating for 10-15 minutes.
-
Remove the fixative and allow the plates to air dry.
-
Add 1 ml of crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Caption: Workflow for a colony formation assay.
Protocol 2: Soft Agar Colony Formation Assay for Anchorage-Independent Growth
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of carcinogenesis.
Materials:
-
BRAF-mutant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Agar (autoclaved, 2% solution)
-
6-well plates
-
Sterile, distilled water
Procedure:
-
Prepare Base Agar Layer:
-
Prepare a 1% agar solution by mixing the 2% agar solution with an equal volume of 2x complete medium.
-
Keep the solution at 40-42°C to prevent solidification.
-
Add 1.5 ml of the 1% agar solution to each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare Cell-Agar Layer:
-
Prepare a single-cell suspension of the BRAF-mutant cells.
-
Prepare a 0.7% top agar solution by mixing the 2% agar solution with the appropriate volume of 2x complete medium and sterile water.
-
Add the desired concentration of this compound to the top agar solution.
-
Add the cells to the top agar solution at a density of 5,000-10,000 cells per well.
-
Quickly layer 1 ml of the cell-agar mixture on top of the solidified base agar layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Add 1 ml of complete medium (with or without this compound, depending on the experimental design) on top of the agar to prevent drying.
-
Incubate the plates for 2-4 weeks at 37°C and 5% CO₂.
-
Feed the cells by adding fresh medium twice a week.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 ml of 0.005% crystal violet for 1-2 hours.
-
Count the colonies using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of colony inhibition for each treatment group compared to the vehicle control.
-
Conclusion
This compound is a potent inhibitor of colony formation in BRAF-mutant cancer cells, including those with acquired resistance to BRAF inhibitors. The provided protocols offer a framework for researchers to further investigate the long-term efficacy of this compound and similar compounds in a preclinical setting. These assays are essential tools in the drug development pipeline for identifying and characterizing novel anti-cancer agents.
References
- 1. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of BI 847325, an Orally Bioavailable, ATP-Competitive Inhibitor of MEK and Aurora Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis [bio-protocol.org]
- 9. Clonogenic Assay [en.bio-protocol.org]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Notes and Protocols: BI-847325 Flow Cytometry for Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-847325 is a potent and orally bioavailable dual inhibitor of MEK (MAPK/ERK kinase) and Aurora kinases.[1] Its ability to simultaneously target two distinct and critical pathways in cell proliferation makes it a compound of significant interest in cancer research and drug development. The RAS/RAF/MEK/ERK signaling pathway is frequently dysregulated in various cancers, and its inhibition can impede tumor cell growth.[1] Aurora kinases are essential for proper mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death.[1] This dual-targeting mechanism suggests that this compound may have a broader range of activity and the potential to overcome resistance mechanisms associated with single-target agents.[2]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[3] By staining cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) and the identification of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA. This application note provides a detailed protocol for utilizing this compound to induce cell cycle arrest and apoptosis, followed by analysis using flow cytometry.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting two key families of kinases:
-
MEK1 and MEK2: These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway. Inhibition of MEK1/2 by this compound blocks the phosphorylation and activation of ERK1/2, leading to a downstream reduction in the expression of proteins involved in cell proliferation and survival.[4][5]
-
Aurora Kinases A, B, and C: These serine/threonine kinases play crucial roles in mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Aurora C function is more restricted to meiosis but is also found in some cancer cells. Inhibition of Aurora kinases by this compound disrupts mitotic processes, leading to polyploidy and ultimately apoptosis.[1]
The dual inhibition of both MEK and Aurora kinases by this compound results in a potent anti-proliferative and pro-apoptotic effect in cancer cells.
Data Presentation
The following table summarizes the quantitative data from a study by Memari et al. (2022), which investigated the effect of this compound on the cell cycle distribution of anaplastic thyroid carcinoma (ATC) cell lines, C643 and SW1736, after 48 hours of treatment.[4][6]
| Cell Line | Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| C643 | Control | 2.1 | 58.2 | 25.4 | 14.3 |
| This compound | 15.8 | 35.6 | 18.9 | 29.7 | |
| SW1736 | Control | 3.5 | 62.1 | 21.8 | 12.6 |
| This compound | 21.4 | 48.7 | 15.3 | 14.6 |
Experimental Protocols
This section provides a detailed methodology for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., C643, SW1736)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of drug treatment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, collect the cell culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS) and incubate for 30 minutes at 37°C to degrade any RNA.
-
Add 500 µL of PI staining solution (50 µg/mL in PBS) to the cell suspension.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a laser appropriate for PI excitation (e.g., 488 nm) and collect the fluorescence emission in the red channel (e.g., >600 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. Gate the cell population to exclude debris and doublets.
-
Conclusion
This compound is a valuable tool for studying the effects of dual MEK and Aurora kinase inhibition on cell cycle progression and apoptosis. The provided protocol offers a robust method for assessing these effects using flow cytometry. The quantitative data presented demonstrates the utility of this approach in characterizing the cellular response to this compound, making it a relevant technique for researchers in oncology and drug development.
References
- 1. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacological Profile of BI 847325, an Orally Bioavailable, ATP-Competitive Inhibitor of MEK and Aurora Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-847325 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and use of BI-847325 in preclinical animal studies. This compound is a potent, orally bioavailable, ATP-competitive dual inhibitor of MEK and Aurora kinases, showing significant anti-tumor activity in various cancer models.[1][2]
Mechanism of Action
This compound uniquely targets two distinct and critical pathways in cancer cell proliferation and survival.[1] It inhibits the mitogen-activated protein kinase kinase (MEK) enzymes (MEK1 and MEK2), key components of the RAS/RAF/MEK/ERK signaling pathway often upregulated in cancer.[2] Simultaneously, it inhibits Aurora kinases (A, B, and C), which are essential for mitotic spindle assembly, chromosome segregation, and cell division.[2] This dual inhibition can lead to cell cycle arrest, induction of apoptosis, and tumor regression.[1][2]
Signaling Pathway Inhibition by this compound
Caption: Dual inhibition of MEK and Aurora kinases by this compound.
In Vitro Activity
This compound demonstrates potent inhibitory activity across a range of cancer cell lines, particularly those with BRAF and KRAS mutations.[1]
| Target/Cell Line | Mutation | IC50 / GI50 | Reference |
| MEK1 (human) | - | 25 nM | [3] |
| MEK2 (human) | - | 4 nM | [3][4] |
| Aurora A (human) | - | 25 nM | [3] |
| Aurora B (Xenopus laevis) | - | 3 nM | [3] |
| Aurora C (human) | - | 15 nM | [3][4] |
| A375 (melanoma) | BRAF V600E | 7.5 nM | [1] |
| Calu-6 (NSCLC) | KRAS Q61K | 60 nM | [1] |
In Vivo Efficacy in Xenograft Models
This compound has shown significant anti-tumor efficacy when administered orally in various nude mouse xenograft models.[1][5]
| Cancer Model | Mutation | Dosing Regimen | Outcome | Reference |
| A375 (melanoma) | BRAF V600E | 10 mg/kg, daily, p.o. | Gradual tumor regression | [1] |
| Calu-6 (NSCLC) | KRAS Q61K | 10 mg/kg, daily, p.o. | Tumor growth inhibition | [1] |
| Calu-6 (NSCLC) | KRAS Q61K | 70 mg/kg, once weekly, p.o. | Inhibition of both MEK and Aurora kinase | [1] |
| BRAF-mutant xenografts | BRAF V600E | 70 mg/kg, once weekly, p.o. | Durable tumor regression (>65 days) | [6] |
| 1205Lu & 1205LuR (melanoma) | BRAF V600E | 70 mg/kg, p.o. | Significant tumor suppression | [3] |
| Colorectal, Gastric, Mammary, Pancreatic xenografts | Various | 40-80 mg/kg, once weekly, p.o. | High activity and tumor regressions | [5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol describes two methods for formulating this compound for oral gavage. The choice of formulation may depend on the specific experimental requirements and vehicle controls used.
Formulation A
-
Components:
-
This compound powder
-
0.5% (w/v) Natrosol 250 HX (hydroxyethyl-cellulose) in purified water
-
3% (v/v) Tween-80 (polysorbate 80)
-
1 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the number of animals and desired dose. Assume an administration volume of 10 mL/kg body weight.[1]
-
Prepare the 0.5% Natrosol solution by slowly adding Natrosol 250 HX powder to purified water while stirring, until fully dissolved.
-
Add 3% Tween-80 to the Natrosol solution.
-
Weigh the this compound powder and add it to the vehicle.
-
Sonicate the mixture until a homogenous suspension is obtained.
-
Add 1 M HCl dropwise to adjust the pH. The final pH should be acidic (e.g., pH 2.8 as cited in a similar formulation).[5]
-
Vortex and sonicate the suspension again to ensure homogeneity.
-
Prepare fresh every third day and store at 4°C, protected from light.[1]
-
Formulation B
-
Components:
-
This compound powder
-
1% (w/v) 2-hydroxyethyl cellulose in purified water
-
Polysorbate 80
-
1 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Follow steps 1 and 2 from Formulation A, using 1% 2-hydroxyethyl cellulose.
-
Add polysorbate 80 (exact concentration may need optimization, but is used as a solubilizer).
-
Add this compound powder to the vehicle.
-
Adjust the pH to 2.8 with 1 M HCl.[5]
-
Ensure the final solution is a homogenous suspension.
-
Protocol 2: Xenograft Tumor Model Efficacy Study
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Caption: Workflow for a preclinical xenograft efficacy study.
-
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., A375 for BRAF-mutant melanoma, Calu-6 for KRAS-mutant NSCLC) under standard conditions.[1]
-
Animal Model: Use immunocompromised mice, such as BomTac:NMRI-Foxn1nu (nude mice).[1]
-
Tumor Implantation: Subcutaneously implant 5-10 x 10^6 cells in the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (n=8-10 per group).
-
Drug Administration:
-
Treatment Group: Administer this compound orally via gavage according to the desired schedule (e.g., 10 mg/kg daily or 70 mg/kg weekly).[1]
-
Control Group: Administer the corresponding vehicle on the same schedule.
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2). Monitor body weight and animal health concurrently.
-
Endpoint and Tissue Collection: Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³ or signs of morbidity). Collect tumors and other relevant tissues for analysis.
-
Pharmacodynamic (PD) Analysis: For biomarker assessment, tumors can be collected at specific time points after the final dose (e.g., 24 and 48 hours).[1] Analyze tumor lysates by Western blot for target engagement markers such as phospho-ERK, total MEK, phospho-Histone H3, and Mcl-1.[1][6]
-
Protocol 3: Western Blot for Biomarker Analysis
-
Procedure:
-
Protein Extraction: Homogenize snap-frozen tumor samples in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Histone H3, anti-Mcl-1, anti-MEK, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity relative to a loading control (e.g., Actin). A reduction in p-ERK and p-Histone H3 levels in the this compound treated group indicates target engagement.[6][8]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
BI-847325 off-target effects on Lck and p38
Welcome to the technical support center for BI-847325. This resource is designed for researchers, scientists, and drug development professionals. It provides detailed information, troubleshooting guides, and experimental protocols to help address potential issues related to the off-target effects of this compound, with a specific focus on Lymphocyte-specific protein tyrosine kinase (Lck) and p38 mitogen-activated protein kinase (p38).
This compound is a potent, orally bioavailable, ATP-competitive dual inhibitor of MEK and Aurora kinases.[1][2] While designed for selectivity, like many kinase inhibitors, it can exhibit off-target activity that may influence experimental outcomes. This guide will help you understand and navigate these effects.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory profile of this compound against its intended targets and known significant off-targets.
Table 1: Potency Against Intended Targets
| Target | Species | IC50 (nM) |
| MEK1 | Human | 25 |
| MEK2 | Human | 4 |
| Aurora A | Human | 25 |
| Aurora B | X. laevis | 3 |
| Aurora C | Human | 15 |
Data sourced from MedChemExpress and Selleck Chemicals.[3][4]
Table 2: Potency Against Known Off-Targets
| Off-Target | IC50 (nM) | Notes |
| Lck | 5 | Potent inhibition observed. |
| MAP3K8 | 93 | Moderate inhibition observed. |
| FGFR1 | >100 | Inhibited >50% at 1,000 nM. |
| AMPK | >100 | Inhibited >50% at 1,000 nM. |
| CAMK1D | >100 | Inhibited >50% at 1,000 nM. |
| TBK1 | >100 | Inhibited >50% at 1,000 nM. |
Data from a kinome scan panel where this compound was tested at 1,000 nM.[4][5] There is currently no published direct evidence of this compound inhibiting p38 MAPK.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways for Lck and p38.
Caption: Simplified Lck signaling cascade upon T-cell receptor (TCR) activation.
Caption: Overview of the p38 MAPK signaling pathway activated by stress stimuli.
Frequently Asked Questions (FAQs)
Q1: My cells show a phenotype inconsistent with MEK/Aurora kinase inhibition after treatment with this compound. Could this be an off-target effect?
A1: Yes, this is a strong possibility. This compound is a potent inhibitor of Lck (IC50 = 5 nM), which is comparable to its potency for its intended target MEK2 (IC50 = 4 nM).[4][5] If your experimental system (e.g., T-cells) has an active Lck signaling pathway, the observed phenotype could be a result of Lck inhibition. It is crucial to validate that the observed effects are due to on-target or off-target activities.
Q2: I see potent activity in my biochemical (enzymatic) assay but weaker or different activity in my cell-based assay. Why?
A2: This discrepancy is common in drug discovery and can be attributed to several factors:
-
Cellular ATP Concentration: Biochemical assays often use ATP concentrations near the Km of the kinase, while intracellular ATP levels are much higher (millimolar range). As this compound is an ATP-competitive inhibitor, high cellular ATP can compete with the inhibitor, leading to a higher IC50 in cells.
-
Cell Permeability: The compound may have poor permeability into the specific cell line you are using.
-
Presence of Drug Efflux Pumps: Your cell line may express transporters that actively remove the compound from the cytoplasm.
-
Off-Target Engagement: In a cellular context, the compound can interact with hundreds of other kinases. An unexpected phenotype may arise from the inhibition of a highly expressed and active off-target kinase in your cell line.
Q3: How can I confirm if the effects I'm seeing are due to inhibition of Lck or p38, rather than MEK/Aurora kinases?
A3: A multi-step validation approach is recommended:
-
Use a Structurally Different Inhibitor: Use a well-characterized MEK or Aurora kinase inhibitor with a different chemical scaffold. If this control compound does not reproduce the phenotype seen with this compound, it points to an off-target effect.
-
Orthogonal Approaches: Use non-pharmacological methods like siRNA or shRNA to knock down your suspected off-target (Lck or p38). If the knockdown phenocopies the effect of this compound, it strongly suggests the involvement of that off-target.
-
Rescue Experiment: If possible, overexpress a drug-resistant mutant of the intended target (MEK or Aurora kinase). If the phenotype is not rescued, it is likely caused by an off-target effect.
-
Direct Biomarker Analysis: Analyze the phosphorylation status of direct downstream substrates of each kinase via Western blot (e.g., p-ERK for MEK, p-Histone H3 for Aurora B, p-ZAP-70 for Lck, p-MK2 for p38).
Troubleshooting Guides
This section provides guidance for common issues encountered during experiments with this compound.
Issue 1: Unexpected Cell Toxicity
-
Problem: You observe significant cytotoxicity at concentrations where you expect only target inhibition.
-
Potential Cause: The toxicity may be driven by potent inhibition of an off-target kinase essential for cell survival in your specific cell line (e.g., Lck in lymphocytes).
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the GI50 (concentration for 50% growth inhibition) and compare it to the IC50 for on-target pathway inhibition (e.g., p-ERK levels). A large discrepancy suggests off-target toxicity.
-
Consult Kinome Profiling Data: this compound is known to inhibit Lck potently.[4][5] Check if your cell line is known to be dependent on Lck signaling.
-
Use a Control Cell Line: Test the compound on a cell line that does not express the suspected off-target (e.g., a non-hematopoietic cell line for Lck).
-
Issue 2: Inconsistent Western Blot Results
-
Problem: You see high variability in the phosphorylation levels of downstream substrates (e.g., p-ERK, p-MK2) between replicates.
-
Potential Cause: Inconsistent experimental execution or issues with reagents.
-
Troubleshooting Steps:
-
Optimize Inhibitor Incubation Time: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition.
-
Verify Antibody Quality: Ensure your primary antibodies are specific and validated for the application. Use appropriate positive and negative controls.
-
Ensure Consistent Cell Handling: Maintain consistent cell density, serum starvation conditions (if applicable), and lysis procedures.
-
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific experimental systems.
Protocol 1: In Vitro Kinase Assay for Lck/p38 Inhibition
This protocol provides a framework for determining the IC50 of this compound against a purified kinase.
Materials:
-
Purified, active Lck or p38α enzyme.
-
Specific peptide substrate for the kinase.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution (at Km concentration for the specific kinase).
-
This compound serial dilutions in DMSO.
-
Radiolabeled [γ-33P]-ATP or a luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
384-well assay plates.
Procedure:
-
Prepare a 2X kinase/substrate mix in kinase assay buffer.
-
Prepare a 4X solution of this compound serial dilutions in kinase assay buffer with a final DMSO concentration of ≤1%.
-
Add 5 µL of the 4X this compound solution or vehicle (DMSO in buffer) to the appropriate wells of the 384-well plate.
-
Add 10 µL of the 2X kinase/substrate mix to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a 4X ATP solution (containing [γ-33P]-ATP if using the radiometric method).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction. For radiometric assays, this is typically done by adding phosphoric acid and spotting the reaction mix onto filter paper. For luminescence assays, add the detection reagent according to the manufacturer's protocol.
-
Quantify the signal (scintillation counting or luminescence reading).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50.
Protocol 2: Cell-Based Western Blot for Pathway Analysis
This protocol is for assessing the phosphorylation status of Lck or p38 downstream targets in treated cells.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells for Lck, HeLa cells stimulated with anisomycin for p38).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
Phosphatase and protease inhibitor cocktails.
-
RIPA or similar cell lysis buffer.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies (e.g., anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-MK2, anti-MK2, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). For p38 activation, a positive control well should be stimulated with an appropriate agent (e.g., anisomycin) during the last 30 minutes of inhibitor treatment.
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Western Blotting: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the bands using a chemiluminescence imaging system. Densitometry can be used to quantify changes in protein phosphorylation relative to the total protein and loading control.
References
- 1. Facebook [cancer.gov]
- 2. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
BI-847325 durable MEK expression suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving BI-847325, a dual inhibitor of MEK and Aurora kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available, ATP-competitive dual inhibitor of MEK and Aurora kinases.[1][2][3] It selectively binds to and inhibits the activity of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway often upregulated in cancer.[1] Simultaneously, it inhibits Aurora kinases A, B, and C, which are crucial for mitotic spindle assembly and chromosome segregation.[1] This dual inhibition leads to the suppression of cell proliferation and tumor growth.[1]
Q2: What is the effect of this compound on total MEK protein expression?
A2: A key feature of this compound is its ability to downregulate the total expression of MEK protein, in addition to inhibiting its kinase activity.[4][5][6] This effect is observed in a time- and concentration-dependent manner and is durable, with no recovery of MEK expression seen even after 72 hours of drug washout.[5][7][8][9] The suppression of MEK expression is a novel mechanism that contributes to its efficacy, especially in overcoming resistance to BRAF inhibitors.[5][6]
Q3: In which cancer models is this compound most effective?
A3: this compound has demonstrated high efficacy in a broad range of cancer models, particularly those with mutations in the MAPK pathway.[10] It is potent in BRAF-mutant melanoma, including models that are naive or have acquired resistance to BRAF inhibitors.[5][7] Efficacy has also been shown in KRAS-mutant non-small cell lung cancer (NSCLC), pancreatic, and colorectal cancer models.[4] The sensitivity to this compound is associated with, but not limited to, oncogenic mutations in NRAS, BRAF, and MAP2K1.[10]
Q4: How does the dual inhibition of MEK and Aurora kinases contribute to the efficacy of this compound?
A4: The dual inhibitory action of this compound offers a broader therapeutic window and the potential to overcome resistance mechanisms. In BRAF-mutant models, the anti-tumor effect is primarily driven by MEK inhibition.[4] In contrast, in some KRAS-mutant models, the inhibition of Aurora kinases appears to be the dominant mechanism of action.[4] This dual targeting of mitogenic signaling and cell-cycle progression may lead to improved efficacy compared to single-target inhibitors.[4]
Q5: What are the key downstream effects of this compound treatment?
A5: Treatment with this compound leads to several downstream effects. Inhibition of the MEK pathway results in a potent reduction of phosphorylated ERK (p-ERK).[4][5] The compound also induces apoptosis, which is associated with the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Bim.[5][7][8] Inhibition of Aurora kinases leads to the suppression of Histone H3 phosphorylation, a marker of mitotic activity.[5]
Troubleshooting Guide
Problem 1: Inconsistent or lower than expected inhibition of p-ERK in Western blot analysis.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Ensure the concentration of this compound is appropriate for the cell line being used. BRAF-mutant cell lines like A375 are sensitive to low nanomolar concentrations (10-30 nmol/L), while some KRAS-mutant cell lines such as Calu-6 may require higher concentrations (around 100 nmol/L or more) for effective p-ERK inhibition.[4] Refer to the dose-response data in the tables below or perform a dose-response curve for your specific cell line.
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: While p-ERK inhibition can be observed relatively quickly, ensure a sufficient treatment duration (e.g., 24 hours) to achieve maximal and consistent inhibition.[4]
-
-
Possible Cause 3: Cell line-specific resistance.
-
Solution: Some cell lines may exhibit intrinsic resistance. Confirm the mutational status of your cell line (e.g., BRAF, KRAS, NRAS). If resistance is suspected, consider testing higher concentrations of this compound or evaluating alternative downstream markers.
-
Problem 2: No significant reduction in total MEK protein levels observed.
-
Possible Cause 1: Inadequate treatment time.
-
Possible Cause 2: Low concentration of this compound.
-
Solution: The reduction in total MEK protein levels is concentration-dependent. In some cell lines, concentrations of 100 nmol/L or higher are required to observe this effect.[4]
-
Problem 3: High variability in in vivo tumor growth inhibition studies.
-
Possible Cause 1: Inconsistent drug administration.
-
Solution: this compound is administered orally. Ensure consistent and accurate dosing for all animals. For xenograft models, both daily (e.g., 10 mg/kg) and once-weekly (e.g., 70 mg/kg) dosing schedules have been shown to be effective.[4][5] The weekly schedule may offer inhibition of both MEK and Aurora kinases in certain tumor types.[4]
-
-
Possible Cause 2: Tumor model variability.
-
Solution: The efficacy of this compound can vary between different xenograft models. BRAF-mutant xenografts (e.g., A375) have shown sustained tumor regression.[4] Ensure the chosen tumor model is appropriate and refer to published data for expected outcomes.
-
Data Presentation
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Parameter | Value (nmol/L) |
| A375 | Melanoma | BRAF V600E | GI₅₀ | 7.5 |
| Calu-6 | NSCLC | KRAS Q61K | GI₅₀ | 60 |
| Various BRAF-mutant melanoma | Melanoma | BRAF V600 | IC₅₀ | 0.3 - 2000 |
Data compiled from multiple sources.[3][4]
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | Species | Parameter | Value (nM) |
| MEK1 | Human | IC₅₀ | 25 |
| MEK2 | Human | IC₅₀ | 4 |
| Aurora A | Human | IC₅₀ | 25 |
| Aurora B | Xenopus laevis | IC₅₀ | 3 |
| Aurora C | Human | IC₅₀ | 15 |
Data compiled from multiple sources.[2][3]
Table 3: In Vivo Dosing Regimens and Efficacy of this compound
| Xenograft Model | Dosing Schedule | Efficacy Outcome |
| A375 (BRAF V600E) | 10 mg/kg, daily, oral | Sustained tumor regression |
| BRAF-inhibitor naive xenografts | 70 mg/kg, once weekly, oral | Durable tumor regression (>65 days) |
| BRAF-inhibitor resistant xenografts | 70 mg/kg, once weekly, oral | Suppression of long-term growth |
| Colorectal, Gastric, Mammary, Pancreatic | 40 or 80 mg/kg, once weekly, oral | High anti-tumor activity |
Data compiled from multiple sources.[4][5][7][10][11]
Experimental Protocols
1. Western Blot Analysis for p-ERK and Total MEK
-
Cell Culture and Treatment: Plate cells (e.g., A375 or Calu-6) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100 nM) for the desired duration (e.g., 24 hours for p-ERK, 48 hours for total MEK).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, total MEK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Proliferation Assay (Alamar Blue)
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2,500 cells per well and allow them to attach overnight.[3]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[3]
-
Metabolic Activity Measurement: Add Alamar blue reagent to each well according to the manufacturer's protocol and incubate for a specified time (e.g., 2-4 hours).[3]
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by fitting the data to a dose-response curve.
3. In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1205Lu melanoma cells) into the flank of immunocompromised mice (e.g., SCID mice).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 70 mg/kg, once weekly).[7] The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume using calipers at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Continue the study until the tumors in the control group reach the predetermined endpoint. Analyze the tumor growth inhibition and assess for any tumor regression.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot experimental workflow.
Caption: Troubleshooting inconsistent p-ERK inhibition.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BI-847325 and Acquired Resistance in Melanoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the acquired resistance mechanisms to BI-847325 in melanoma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, ATP-competitive dual inhibitor of MEK and Aurora kinases.[1][2][3] Its dual mechanism of action allows it to target two distinct points in cancer cell signaling and proliferation.[2][4] As a MEK inhibitor, it blocks the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in melanoma due to mutations in BRAF or NRAS.[2][5] As an Aurora kinase inhibitor, it disrupts the assembly of the mitotic spindle, leading to improper chromosome segregation and ultimately inhibiting cell division.[2]
Q2: How does this compound overcome acquired resistance to BRAF inhibitors in melanoma?
Acquired resistance to BRAF inhibitors in melanoma often involves the reactivation of the MAPK pathway.[5][6] this compound can overcome this resistance through several mechanisms:
-
Suppression of MEK and phospho-ERK: It directly inhibits MEK, a downstream effector in the MAPK pathway, thereby reducing the levels of phosphorylated ERK (p-ERK), a key driver of cell proliferation.[5][7]
-
Downregulation of Mcl-1: this compound has been shown to decrease the expression of the anti-apoptotic protein Mcl-1, which contributes to its cytotoxic effects in BRAF inhibitor-resistant cells.[5][7]
-
Induction of Apoptosis: By inhibiting both MEK and Aurora kinases, and reducing Mcl-1 levels, this compound effectively induces apoptosis in melanoma cells that have developed resistance to BRAF inhibitors.[5][7]
Q3: What are the expected effects of this compound on BRAF-mutant melanoma cell lines in vitro?
In vitro, this compound potently inhibits the growth and survival of both BRAF inhibitor-naïve and resistant melanoma cell lines.[5][7] Researchers can expect to observe a dose-dependent decrease in cell viability and colony formation ability.[1][5] Western blot analysis should reveal a reduction in the expression of phospho-ERK, total MEK, and phospho-histone H3.[5][7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Possible Cause 1: Cell line variability. Different melanoma cell lines, even with the same BRAF mutation, can exhibit varying sensitivities to this compound.
-
Solution: Ensure consistent use of the same cell line at a low passage number. Regularly perform cell line authentication.
-
-
Possible Cause 2: Inaccurate drug concentration. Errors in serial dilutions or degradation of the compound can lead to inconsistent results.
-
Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions.
-
-
Possible Cause 3: Variation in assay conditions. Differences in cell seeding density, incubation time, or reagent concentrations can affect the outcome.
-
Solution: Standardize the experimental protocol. See the detailed "Cell Viability Assay" protocol below for recommended parameters.
-
Problem 2: No significant decrease in phospho-ERK levels observed after this compound treatment in Western blot.
-
Possible Cause 1: Insufficient drug concentration or treatment time. The concentration of this compound or the duration of treatment may not be optimal to observe a significant reduction in p-ERK.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Treatment for 48 hours has been shown to be effective in reducing MEK expression.[7]
-
-
Possible Cause 2: Suboptimal antibody performance. The primary or secondary antibodies used for Western blotting may not be sensitive enough or may have lost activity.
-
Solution: Use validated antibodies for phospho-ERK and total ERK. Ensure proper antibody dilution and incubation times as recommended by the manufacturer. Run positive and negative controls to validate the assay.
-
-
Possible Cause 3: Issues with protein extraction or quantification. Inefficient protein lysis or inaccurate protein concentration measurement can lead to unreliable Western blot results.
-
Solution: Use a suitable lysis buffer containing phosphatase and protease inhibitors. Perform a reliable protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane.
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Aurora B, Xenopus laevis) | 3 nM | N/A | [1] |
| IC50 (Aurora A, human) | 25 nM | N/A | [1] |
| IC50 (Aurora C, human) | 15 nM | N/A | [1] |
| IC50 (MEK1, human) | 25 nM | N/A | [1] |
| IC50 (MEK2, human) | 4 nM | N/A | [1][3] |
| GI50 (A375, BRAF-mutant) | 7.5 nM | A375 | [8] |
| GI50 (Calu-6, KRAS-mutant) | 60 nM | Calu-6 | [8] |
| In Vivo Dosage (mouse xenograft) | 70-75 mg/kg, p.o., once weekly | 1205Lu, 1205LuR | [1][7] |
Experimental Protocols
Cell Viability Assay (Alamar Blue Method)
This protocol is adapted from methodologies used to assess the growth-inhibitory effects of this compound.[1][5]
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed 2.5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours.
-
-
Alamar Blue Staining:
-
Add Alamar blue reagent to each well, following the manufacturer's instructions (typically 10% of the well volume).
-
Incubate for 1-4 hours, or until a color change is observed.
-
-
Data Acquisition:
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (fluorescence: excitation 560 nm, emission 590 nm; absorbance: 570 nm and 600 nm).
-
-
Data Analysis:
-
Subtract the background reading (media with Alamar blue only).
-
Normalize the readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the drug concentration and calculate the IC50 value using appropriate software.
-
Western Blot for MAPK Pathway Analysis
This protocol is designed to analyze changes in key proteins of the MAPK pathway following this compound treatment.[5][7]
-
Cell Lysis:
-
Plate melanoma cells and treat with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, MEK, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Optimizing BI-847325 concentration for cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BI-847325 in cell-based assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data on effective concentrations to optimize your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of cell growth | 1. Suboptimal drug concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may have intrinsic or acquired resistance to MEK or Aurora kinase inhibitors. 3. Improper drug handling: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response curve: Determine the IC50 value for your specific cell line (see Table 1 for reference ranges). 2. Assess pathway activation: Check for mutations in genes like NRAS, BRAF, and MAP2K1, as sensitivity is associated with these alterations[1][2]. For resistant lines, consider combination therapies[1][2]. 3. Ensure proper storage: Store this compound as a stock solution in DMSO at -20°C or -80°C for long-term stability[3]. Avoid repeated freeze-thaw cycles[3]. |
| Unexpected off-target effects | 1. High drug concentration: Concentrations significantly above the IC50 may lead to inhibition of other kinases. 2. Cellular context: The specific genetic background of the cell line can influence the response to the drug. | 1. Use the lowest effective concentration: Titrate the drug to the lowest concentration that achieves the desired biological effect. 2. Characterize your cell line: Be aware of the mutational status and expression levels of relevant pathway components. |
| Difficulty dissolving this compound | Improper solvent or concentration: this compound has specific solubility limits in different solvents. | Prepare stock solutions in DMSO at a concentration of 10 mM. For aqueous solutions, further dilution in culture medium is recommended. Solubility in DMF is 16 mg/mL and in DMSO is 5 mg/mL[4]. Using moisture-absorbing DMSO can reduce solubility[5]. |
| Discrepancies in Western Blot results for p-ERK or p-Histone H3 | 1. Incorrect timing of cell lysis: The timing of pathway inhibition can be transient. 2. Antibody issues: The primary or secondary antibodies may not be optimal. | 1. Perform a time-course experiment: Harvest cell lysates at different time points after this compound treatment (e.g., 2, 6, 24 hours) to determine the optimal time for observing pathway inhibition. 2. Validate your antibodies: Use positive and negative controls to ensure the specificity and sensitivity of your antibodies. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally bioavailable, ATP-competitive dual inhibitor of MEK (MAPK/ERK kinase) and Aurora kinases[5][6][7]. It selectively inhibits MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway, and also targets Aurora kinases A, B, and C, which are essential for mitotic progression[6][8]. This dual inhibition leads to cell growth arrest and apoptosis[5][6].
2. What are the recommended starting concentrations for this compound in cell culture?
The effective concentration of this compound varies significantly depending on the cell line's genetic background[1]. For initial experiments, a dose-response study is recommended. Based on published data, concentrations ranging from low nanomolar to the sub-micromolar range are typically effective. For example, the GI50 values are 7.5 nM in A375 (BRAF-mutant melanoma) and 60 nM in Calu-6 (KRAS-mutant NSCLC) cell lines[3][8].
3. Which cell lines are most sensitive to this compound?
Sensitivity to this compound is often associated with oncogenic mutations in the RAS/RAF/MEK/ERK pathway, particularly in NRAS, BRAF, and MAP2K1[1][2]. Cell lines derived from melanoma, acute lymphocytic and myelocytic leukemia, bladder, colorectal, and mammary cancers have shown high sensitivity[2][9].
4. How should I prepare and store this compound?
This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at 10 mM[10]. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles[3]. For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration.
5. How can I confirm that this compound is inhibiting its targets in my cells?
To confirm target engagement, you can perform Western blot analysis to assess the phosphorylation status of downstream effectors. Inhibition of MEK can be observed by a decrease in phosphorylated ERK (p-ERK)[8][11]. Inhibition of Aurora kinases can be confirmed by a reduction in phosphorylated Histone H3 (p-Histone H3), a substrate of Aurora B[11].
Data Presentation
Table 1: Inhibitory Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 / GI50 | Reference |
| A375 | Melanoma | BRAF V600E | 7.5 nM (GI50) | [3][8] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60 nM (GI50) | [3][8] |
| M229 | Melanoma | BRAF V600E | 0.3 nM - 2 µM (IC50 range) | [5] |
| 1205Lu | Melanoma | BRAF V600E | ~10 nM (IC50) | [5] |
| C643 | Anaplastic Thyroid Carcinoma | - | IC50 used in study | [11] |
| SW1736 | Anaplastic Thyroid Carcinoma | - | IC50 used in study | [11] |
| BxPC3 | Pancreatic Cancer | - | 0.5 µM (used in study) | [10] |
| MCF7 | Breast Cancer | - | 5 µM (used in study) | [10] |
Experimental Protocols
Cell Viability Assay (Modified Propidium Iodide Assay)
This protocol is adapted from a study on a large panel of human tumor cell lines[1].
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,500 cells per 100 µL of culture medium. For suspension cells, adjust the density as needed.
-
Incubation: Allow cells to adhere and grow overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the cells. Include a DMSO-only control.
-
Incubation: Treat the cells for 72 hours.
-
Staining: Add a solution of propidium iodide to each well.
-
Analysis: Measure fluorescence using a suitable plate reader to determine cell viability. The results can be used to calculate IC50 or GI50 values.
Western Blot Analysis for Pathway Inhibition
This protocol is a general guideline based on standard practices described in the literature[8][11].
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Histone H3, total Histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Dual inhibitory action of this compound on the MEK and Aurora kinase pathways.
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
- 1. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Item - FIGURE 5 from High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
BI-847325 solubility issues and solutions
Welcome to the technical support center for BI-847325. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound, a dual MEK/Aurora kinase inhibitor, is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents. It is practically insoluble in water. The solubility in common organic solvents is summarized in the table below. Note that solubility can vary slightly between different batches of the compound. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.[1][2][3][4]
Data Presentation: this compound Solubility in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ~5 - 19 mg/mL | ~10.76 - 40.89 mM | May require sonication to fully dissolve. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][2][3] |
| DMF | ~16 mg/mL | ~34.44 mM | |
| Ethanol | ~0.3 - 1 mg/mL | ~0.65 - 2.15 mM | Limited solubility. |
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are having trouble dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Use a bath or probe sonicator to apply ultrasonic energy. This can help to break up any compound aggregates and facilitate dissolution.[2]
-
Gentle Warming: Briefly warm the solution in a water bath (e.g., 37°C). Avoid excessive heat, which could degrade the compound.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.[3]
Troubleshooting Guide: Precipitation in Aqueous Media
A common issue encountered with hydrophobic compounds like this compound is precipitation when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Lower the Final DMSO Concentration: While preparing a concentrated stock in DMSO is necessary, the final concentration of DMSO in your aqueous solution should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts and toxicity.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of aqueous media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media or PBS, mix well, and then add this intermediate dilution to the final volume of your complete media.
-
Increase the Volume of the Final Solution: By increasing the final volume, you lower the final concentration of this compound, which may keep it below its solubility limit in the aqueous medium.
-
Use of Solubilizing Agents: For challenging situations, consider the use of solubilizing agents. One in vivo formulation of this compound utilizes 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.[2] Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. However, the effect of such agents on your specific experimental system should be validated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of In Vivo Formulations
Several formulations have been reported for the in vivo administration of this compound. Below are two examples.
Formulation A (Co-solvent based): [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
In a sterile tube, sequentially add the following, ensuring to mix well after each addition:
-
10% of the final volume from the DMSO stock solution.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline.
-
-
This should result in a clear solution with a this compound concentration of ≥ 1.67 mg/mL.
Formulation B (Cyclodextrin-based): [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution to 90% of the final volume of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained. This should result in a this compound concentration of ≥ 1.67 mg/mL.
Formulation C (Suspension with pH adjustment): [5]
-
Suspend this compound in a solution of 1% 2-hydroxyethyl cellulose and polysorbate 80.
-
Adjust the pH of the suspension to 2.8 using 1 M HCl.
Data Presentation: In Vivo Formulations for this compound
| Formulation | Components | Final Concentration |
| A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL |
| B | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL |
| C | 1% 2-hydroxyethyl cellulose, polysorbate 80, pH adjusted to 2.8 with 1 M HCl | Not specified |
Signaling Pathways
This compound is a dual inhibitor of MEK (MAP2K1/2) and Aurora kinases. Its mechanism of action involves the simultaneous inhibition of two distinct signaling pathways critical for cancer cell proliferation and survival.[1][6]
1. MEK/ERK (MAPK) Signaling Pathway:
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes like BRAF and KRAS can lead to the constitutive activation of this pathway in cancer. This compound inhibits MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK1/2 and downstream signaling.[6]
2. Aurora Kinase Signaling Pathway:
Aurora kinases (A, B, and C) are essential for proper cell division (mitosis). They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. This compound inhibits Aurora kinases, leading to mitotic arrest and apoptosis.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
BI-847325 In Vivo Efficacy Technical Support Center
Welcome to the technical support center for BI-847325, a dual inhibitor of MEK and Aurora kinases. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their in vivo efficacy studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and summarized quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound.
Q1: We are observing suboptimal or inconsistent tumor growth inhibition in our xenograft model. What are the potential causes and solutions?
A1: Suboptimal or inconsistent efficacy can stem from several factors related to the experimental model and the administration of this compound.
-
Tumor Model Selection: The genetic background of your tumor model is critical. This compound's efficacy is influenced by the mutation status of genes in the MAPK pathway.
-
BRAF-mutant models: In these models, the antitumor effect is primarily driven by MEK inhibition.
-
KRAS-mutant models: In these models, the primary driver of efficacy is Aurora kinase inhibition, which may require higher concentrations of the compound.
-
Recommendation: Ensure your xenograft model's genetic background (e.g., BRAF, KRAS, NRAS mutations) is well-characterized and aligns with the intended mechanism of action you wish to study. Consider using a panel of cell lines with different mutations to assess the spectrum of activity.
-
-
Dosing Schedule: The dosing regimen significantly impacts efficacy. Preclinical studies have shown that a weekly dosing schedule can be more effective than a daily one for achieving dual MEK and Aurora kinase inhibition, especially in KRAS-mutant models.
-
Daily Dosing (e.g., 10 mg/kg): This may be sufficient for MEK inhibition in BRAF-mutant models.
-
Weekly Dosing (e.g., 70 mg/kg): This schedule has been shown to inhibit both MEK and Aurora kinases in KRAS-mutant tumors.
-
Recommendation: If you are not observing the expected efficacy with a daily dosing regimen, consider switching to a once-weekly administration at a higher dose.
-
-
Pharmacokinetic Variability: High inter-subject variability in the pharmacokinetics of this compound has been observed in clinical trials, and similar variability can occur in animal models. This can lead to inconsistent tumor drug exposure.
-
Recommendation: If you suspect pharmacokinetic issues, consider performing a small pilot study to determine the plasma and tumor concentrations of this compound in your specific animal model and strain. This can help in optimizing the dose and schedule.
-
Q2: We are observing significant toxicity in our animal models, such as weight loss. How can we mitigate this?
A2: this compound, like other kinase inhibitors, can cause toxicity. The most common dose-limiting toxicities observed in clinical trials were hematologic and gastrointestinal.
-
Dose and Schedule Optimization: Toxicity is often dose-dependent.
-
Recommendation: If you are observing excessive toxicity, consider reducing the dose or switching to an intermittent dosing schedule (e.g., weekly instead of daily) which has been shown to be well-tolerated in preclinical models. Monitor animal body weight and overall health closely. A maximum median group body weight loss of 1.3% has been reported with weekly dosing, with recovery despite continued treatment.
-
-
Supportive Care: Providing supportive care can help animals tolerate the treatment better.
-
Recommendation: Ensure animals have easy access to food and water. Consider providing nutritional supplements if significant weight loss is observed. Consult with your institution's veterinary staff for appropriate supportive care measures.
-
Q3: How do we confirm that this compound is hitting its targets (MEK and Aurora kinases) in the tumor tissue?
A3: Pharmacodynamic (PD) biomarker analysis is essential to confirm target engagement.
-
MEK Inhibition: The phosphorylation of ERK (pERK), a downstream effector of MEK, is a reliable biomarker for MEK inhibition.
-
Aurora Kinase Inhibition: The phosphorylation of Histone H3 (pHH3), a direct substrate of Aurora B, is a key biomarker for Aurora kinase inhibition.
-
Recommendation: Collect tumor samples at various time points after this compound administration and analyze the levels of pERK and pHH3 using techniques like Western blotting or immunohistochemistry (IHC). A significant reduction in these markers indicates target engagement.
-
Q4: We are seeing initial tumor regression, but then the tumors start to regrow despite continuous treatment. What could be the reason?
A4: This phenomenon is likely due to the development of acquired resistance, a common challenge with targeted therapies.
-
Mechanisms of Resistance: Resistance to MEK inhibitors can arise from various mechanisms, including the reactivation of the MAPK pathway through upstream mutations or amplification of genes like KRAS.
-
This compound's Advantage: Due to its dual inhibitory action, this compound has been shown to overcome acquired resistance to BRAF inhibitors. It can lead to durable tumor regression where single-agent MEK inhibitors might fail.
-
Recommendation: If you observe tumor regrowth, you can investigate potential resistance mechanisms by analyzing the molecular profile of the relapsed tumors. This could involve sequencing key genes in the MAPK pathway. It is also important to ensure consistent drug administration and adequate drug exposure in the regrowing tumors.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Mutation Status | Dosing Schedule | Outcome |
| A375 (Melanoma) | BRAF V600E | 10 mg/kg, daily | Tumor regression |
| Calu-6 (NSCLC) | KRAS Q61K | 10 mg/kg, daily | Primarily Aurora kinase inhibition-mediated effect |
| Calu-6 (NSCLC) | KRAS Q61K | 70 mg/kg, weekly | Inhibition of both MEK and Aurora kinase |
| Various Solid Tumors | BRAF, KRAS, NRAS | 40 or 80 mg/kg, weekly | High activity in 9 out of 11 models, with tumor regressions in 5 models. |
Table 2: IC50/GI50 Values of this compound
| Target/Cell Line | Assay Type | IC50/GI50 (nM) |
| MEK1 (human) | Enzymatic | 25 |
| MEK2 (human) | Enzymatic | 4 |
| Aurora A (human) | Enzymatic | 25 |
| Aurora B (Xenopus laevis) | Enzymatic | 3 |
| Aurora C (human) | Enzymatic | 15 |
| A375 (BRAF V600E) | Proliferation | 7.5 |
| Calu-6 (KRAS Q61K) | Proliferation | 60 |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells (e.g., A375, Calu-6) into the flank of 8-10 week old female nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers. Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.
-
Randomization: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Prepare the vehicle control: 1% 2-hydroxyethyl cellulose and 0.25% polysorbate 80, with the pH adjusted to 2.8 with 1 M HCl.
-
Prepare this compound formulation: Solubilize this compound in the vehicle. A fresh formulation should be prepared regularly (e.g., every 3 days).
-
Administer the compound or vehicle orally via gavage at the desired dose and schedule (e.g., 10 mg/kg daily or 70 mg/kg weekly). The administration volume is typically 10 mL/kg body weight.
-
-
Data Collection: Measure tumor volumes and body weights at least twice a week.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1,800 mm³) or if there are signs of excessive toxicity.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
-
Tumor Collection: At the desired time points after the last dose of this compound, euthanize the mice and excise the tumors.
-
Sample Preparation for Western Blot:
-
Immediately snap-freeze the tumor tissue in liquid nitrogen.
-
Homogenize the frozen tumor tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, pHH3, total Histone H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Immunohistochemistry (IHC):
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies for pERK or pHH3.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualize the staining with a chromogen such as DAB and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Visualizations
Caption: Dual inhibition of MEK and Aurora kinases by this compound.
BI-847325 Preclinical Toxicity Profile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the preclinical toxicity profile of BI-847325, a dual inhibitor of MEK and Aurora kinases. The following content, structured in a question-and-answer format, addresses potential issues and frequently asked questions that researchers may encounter during their own in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical safety profile of this compound?
A1: In preclinical studies involving mouse xenograft models, this compound has been generally described as well-tolerated at therapeutically effective doses.[1] Key observations include limited impact on the general health of the animals, with no significant lethality or substantial body weight changes reported at efficacious dosing schedules.[1]
Q2: What are the known dose-limiting toxicities (DLTs) of this compound in preclinical models?
A2: While specific dose-limiting toxicities in preclinical models are not extensively detailed in publicly available literature, a Phase I clinical trial in human patients identified reversible hematologic and gastrointestinal toxicities as the most common DLTs. These findings are consistent with the known effects of Aurora kinase inhibitors. In nude mice, daily oral administration of this compound at doses higher than 12 mg/kg resulted in unacceptable weight loss.[1]
Q3: Is there a difference in toxicity between daily and weekly dosing of this compound?
A3: Yes, preclinical studies suggest that the dosing schedule significantly impacts the tolerability of this compound. While a maximum tolerated dose (MTD) of 12 mg/kg was established for daily oral administration in nude mice, weekly oral doses of 40 mg/kg and 80 mg/kg were well-tolerated for 3 to 4 weeks with no relevant lethality or body weight changes.[1] In fact, a weekly dosing regimen demonstrated higher efficacy in some xenograft models compared to daily administration of the same total dose.[1]
Q4: Where can I find detailed quantitative data on hematology, clinical chemistry, and histopathology from preclinical studies of this compound?
A4: Specific quantitative data on hematological parameters, blood chemistry, and detailed histopathological findings from preclinical toxicology studies of this compound are not extensively reported in the peer-reviewed scientific literature. This type of detailed data is often proprietary to the pharmaceutical company that developed the compound. For regulatory submissions, comprehensive toxicology studies are conducted under Good Laboratory Practice (GLP) conditions, but the full study reports are typically not made public.
Troubleshooting Guide
Issue 1: I am observing significant body weight loss in my mouse xenograft study with this compound.
-
Possible Cause 1: The administered dose is too high.
-
Recommendation: Review your dosing regimen. For daily oral administration in nude mice, the MTD has been reported as 12 mg/kg, with higher doses leading to unacceptable weight loss.[1] If you are dosing daily, consider reducing the dose to 10 mg/kg, which has been shown to be well-tolerated for extended periods.[1]
-
-
Possible Cause 2: The dosing frequency is not optimal.
-
Recommendation: Consider switching to a weekly dosing schedule. Preclinical studies have shown that weekly oral doses of 40 mg/kg and 80 mg/kg are well-tolerated.
-
-
Possible Cause 3: General health of the animals.
-
Recommendation: Ensure that the tumor burden is not excessive and that the animals are not compromised by other health issues. Monitor for signs of distress and provide supportive care as needed.
-
Issue 2: My animals are showing signs of gastrointestinal distress (e.g., diarrhea, poor appetite).
-
Possible Cause: On-target toxicity related to Aurora kinase inhibition.
-
Recommendation: Gastrointestinal toxicities are a known class effect of Aurora kinase inhibitors. Monitor the animals closely for hydration status and provide supportive care. If symptoms are severe, consider reducing the dose or adjusting the dosing schedule. A switch to a weekly regimen might be better tolerated.
-
Issue 3: I am concerned about potential hematological toxicity in my study.
-
Possible Cause: On-target toxicity related to Aurora kinase inhibition.
Quantitative Toxicity Data Summary
Detailed quantitative toxicity data for this compound in preclinical models is limited in the public domain. The following table summarizes the available information.
| Parameter | Species | Dosing Regimen | Observation | Reference |
| Maximum Tolerated Dose (MTD) | Nude Mice | Daily Oral Administration | 12 mg/kg | [1] |
| Tolerability | Nude Mice | 10 mg/kg Daily Oral | Well-tolerated for at least 6 weeks | [1] |
| Tolerability | Nude Mice | 40 mg/kg and 80 mg/kg Weekly Oral | Well-tolerated for 3-4 weeks with no relevant lethality or body weight changes | |
| Adverse Events | Nude Mice | >12 mg/kg Daily Oral | Unacceptable weight loss | [1] |
| Dose-Limiting Toxicities (Inferred from Human Data) | N/A | N/A | Hematologic and Gastrointestinal |
Experimental Protocols
In Vivo Xenograft Studies in Mice
The following is a generalized protocol based on methodologies described in the literature for evaluating the efficacy and tolerability of this compound in mouse xenograft models.
-
Animal Models: Female athymic nude mice are commonly used.
-
Tumor Cell Implantation: Human cancer cell lines (e.g., colorectal, gastric, mammary, pancreatic) are subcutaneously injected into the flank of the mice.[1]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
Drug Administration: this compound is typically formulated in a suitable vehicle and administered orally (p.o.) via gavage.
-
Dosing Schedules:
-
Daily: 10 mg/kg, once daily.[1]
-
Weekly: 40 mg/kg or 80 mg/kg, once weekly.
-
-
Monitoring:
-
Tumor Volume: Measured regularly throughout the study.
-
Body Weight: Monitored daily or several times a week as an indicator of toxicity.
-
Clinical Observations: Animals are observed daily for any signs of distress or adverse effects.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specified volume, or after a predetermined treatment duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizations
Caption: Dual inhibitory action of this compound on the MEK and Aurora kinase signaling pathways.
Caption: A generalized experimental workflow for assessing the in vivo efficacy and tolerability of this compound.
References
Technical Support Center: Overcoming BI-847325-Induced Polyploidy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenge of BI-847325-induced polyploidy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, ATP-competitive dual inhibitor of MEK and Aurora kinases.[1][2][3][4][5] It targets MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway, and also inhibits Aurora kinases A, B, and C, which are crucial for mitotic progression.[3] The inhibition of these pathways leads to a halt in cell proliferation and tumor growth.[3]
Q2: Why does this compound treatment lead to polyploidy?
The development of polyploid cells is a known consequence of inhibiting Aurora B kinase.[1] Aurora B is essential for the proper segregation of chromosomes and the completion of cytokinesis (the final stage of cell division).[1] By inhibiting Aurora B, this compound disrupts these processes, leading to cells that have replicated their DNA but failed to divide, resulting in a polyploid state.[1][6]
Q3: What are the observable signs of this compound-induced polyploidy in my cell cultures?
Researchers may observe several key phenotypes in cell cultures treated with this compound, including:
-
An increase in cell size and the appearance of large, flattened cells.
-
The presence of multinucleated cells.
-
A G2/M phase arrest in cell cycle analysis, followed by the emergence of a population with >4N DNA content.[7][8]
-
Induction of a senescent phenotype, which can be confirmed by senescence-associated β-galactosidase staining.[9][10]
Q4: Is the polyploidy induced by this compound reversible?
While some cancer cells can undergo a process of depolyploidization, this compound-induced polyploidy is often associated with therapy-induced senescence (TIS), a state of stable cell cycle arrest.[9][11][12] However, there is evidence that a small fraction of these polyploid cells can escape this arrest and give rise to progeny, which may contribute to drug resistance and tumor relapse.[9][10][11]
Q5: How can I overcome the issue of polyploid cells in my experiments?
A promising strategy to address this compound-induced polyploidy is the use of senolytics.[13][14] Senolytics are a class of drugs that selectively induce apoptosis in senescent cells.[13][14][15] By eliminating the senescent polyploid cells, it may be possible to mitigate their potential negative consequences.
Troubleshooting Guides
Problem 1: High levels of polyploidy observed after this compound treatment, confounding downstream assays.
Solution:
-
Confirm and Quantify Polyploidy: The first step is to accurately quantify the percentage of polyploid cells in your culture. This can be achieved through flow cytometry-based cell cycle analysis.
-
Assess Senescence: Determine if the polyploid cells have entered a senescent state using Senescence-Associated β-Galactosidase (SA-β-Gal) staining.
-
Implement a Senolytic Strategy: If senescence is confirmed, consider co-treatment or sequential treatment with a senolytic agent to eliminate the polyploid, senescent cells.
Problem 2: Difficulty in distinguishing between apoptotic and polyploid/senescent cells.
Solution:
It is crucial to use a combination of assays to differentiate between these cellular fates.
-
Apoptosis Assays: Use assays that detect markers of apoptosis, such as Annexin V staining (early apoptosis) or caspase-3/7 activity assays (mid-stage apoptosis).[16][17][18]
-
Cell Cycle Analysis: This will clearly distinguish the DNA content of apoptotic (sub-G1), diploid (2N, 4N), and polyploid (>4N) cells.[8][19]
-
Morphological Assessment: Observe cell morphology under a microscope. Apoptotic cells typically appear shrunken with condensed chromatin, while senescent cells are often large and flat.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target Kinases | MEK1, MEK2, Aurora A, Aurora B, Aurora C | [3][4][5][20] |
| IC50 (Human MEK2) | 4 nM | [4] |
| IC50 (Human Aurora A) | 25 nM | [5][20] |
| IC50 (Human Aurora C) | 15 nM | [4] |
| IC50 (Xenopus laevis Aurora B) | 3 nM | [5][20] |
| Cellular Effect | Inhibition of proliferation, induction of polyploidy and senescence | [1][7] |
Table 2: Troubleshooting Assay Selection
| Experimental Question | Recommended Assay | Expected Outcome with this compound |
| Are my cells becoming polyploid? | Cell Cycle Analysis (Flow Cytometry) | Increase in population with >4N DNA content |
| Are the polyploid cells senescent? | SA-β-Gal Staining | Blue staining in a subpopulation of cells |
| Is this compound inducing apoptosis? | Annexin V/PI Staining, Caspase-3/7 Assay | Increase in Annexin V positive and/or Caspase active cells |
| How can I eliminate the polyploid cells? | Co-treatment with Senolytics (e.g., Dasatinib and Quercetin) | Reduction in the >4N population and SA-β-Gal positive cells |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To quantify the percentage of cells in different phases of the cell cycle and to identify polyploid populations.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. A histogram of DNA content will show peaks corresponding to G0/G1 (2N), G2/M (4N), and any polyploid (>4N) populations.[19]
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Objective: To detect senescent cells in culture.
Materials:
-
PBS
-
Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)[21][22]
Procedure:
-
Wash cells twice with PBS.
-
Fix cells for 3-5 minutes at room temperature.[23]
-
Wash cells three times with PBS.
-
Add the SA-β-Gal Staining Solution.
-
Incubate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in some cells.[23]
-
Observe the cells under a bright-field microscope and count the percentage of blue (senescent) cells.
Protocol 3: Caspase-3/7 Activity Assay
Objective: To quantify apoptosis by measuring the activity of executioner caspases.
Materials:
-
Luminogenic or fluorogenic caspase-3/7 substrate
-
Cell lysis buffer
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Plate cells in a 96-well plate and treat with this compound.
-
At the desired time points, add the caspase-3/7 reagent directly to the wells.[16]
-
This reagent typically includes the substrate and a cell-permeable buffer that induces lysis.[16]
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence or fluorescence, which is proportional to the amount of caspase activity.[16]
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for addressing this compound-induced polyploidy.
Caption: Troubleshooting logic for this compound-induced effects.
References
- 1. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Solving the polyploid mystery in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Cell Cycle Analysis [labome.com]
- 9. Tumor cells can escape DNA-damaging cisplatin through DNA endoreduplication and reversible polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
- 11. Size Does Matter: Why Polyploid Tumor Cells are Critical Drug Targets in the War on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. therapy-induced-senescence-an-old-friend-becomes-the-enemy - Ask this paper | Bohrium [bohrium.com]
- 13. Targeting Tumor Cell Senescence and Polyploidy as Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Senolytics: Eliminating Senescent Cells and Alleviating Intervertebral Disc Degeneration [frontiersin.org]
- 15. Senolytics: Clearing Troublesome Senescent Cells for Body Revitalization [nad.com]
- 16. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Altogen Labs [altogenlabs.com]
- 17. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. selleckchem.com [selleckchem.com]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 23. buckinstitute.org [buckinstitute.org]
Technical Support Center: BI-847325 Impact on Mcl-1 and Bim Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the impact of the dual MEK/Aurora kinase inhibitor, BI-847325, on the expression of Mcl-1 and Bim.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of both MEK and Aurora kinases. Its dual-targeting capability allows it to overcome resistance mechanisms often seen with single-agent therapies. By inhibiting the MEK/ERK pathway, this compound can modulate the expression of key apoptosis-regulating proteins.
Q2: How does this compound affect the expression of Mcl-1 and Bim?
A2: Treatment with this compound has been shown to decrease the expression of the anti-apoptotic protein Mcl-1 and increase the expression of the pro-apoptotic protein Bim. This shift in the balance of pro- and anti-apoptotic proteins contributes to the induction of apoptosis in cancer cells.[1][2]
Q3: In which cancer cell lines have these effects on Mcl-1 and Bim been observed?
A3: The modulation of Mcl-1 and Bim expression by this compound has been notably observed in BRAF-mutant melanoma cell lines, including vemurafenib-sensitive and -resistant strains.[1] Effects have also been reported in anaplastic thyroid carcinoma cell lines.
Q4: What is a typical effective concentration and treatment duration for observing changes in Mcl-1 and Bim expression?
A4: A concentration of 1 µM this compound applied for 48 hours has been demonstrated to be effective in significantly altering the expression levels of Mcl-1 and Bim in BRAF-mutant melanoma cell lines. However, the optimal concentration and duration may vary depending on the cell line and experimental conditions.
Data Presentation: Quantitative Impact of this compound on Mcl-1 and Bim
The following table summarizes the observed changes in Mcl-1 and Bim protein expression in BRAF-mutant melanoma cell lines following treatment with this compound.
| Cell Line | Treatment | Mcl-1 Expression | Bim Expression |
| WM793 | 1 µM this compound (48h) | Decreased | Increased |
| 1205Lu | 1 µM this compound (48h) | Decreased | Increased |
| WM793R | 1 µM this compound (48h) | Decreased | Increased |
| 1205LuR | 1 µM this compound (48h) | Decreased | Increased |
This table is a qualitative summary based on available research. Quantitative densitometry from Western blots would be required for precise fold-change values.
Experimental Protocols
Western Blotting for Mcl-1 and Bim Expression
This protocol outlines the key steps for detecting changes in Mcl-1 and Bim protein levels following this compound treatment.
1. Cell Lysis:
-
After treating cells with this compound for the desired time, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1 and Bim overnight at 4°C with gentle agitation. Recommended starting dilutions should be determined from the antibody datasheet (a common starting point is 1:1000).
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using X-ray film or a digital imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No or weak Mcl-1/Bim signal | Insufficient this compound treatment duration or concentration. | Optimize the treatment time (e.g., 24, 48, 72 hours) and concentration (e.g., 0.1, 1, 10 µM) of this compound for your specific cell line. |
| Poor antibody performance. | Use a validated antibody for Mcl-1 or Bim. Check the antibody datasheet for recommended applications and dilutions. Run a positive control (e.g., a cell line known to express the protein). | |
| Inefficient protein transfer. | Verify transfer efficiency by Ponceau S staining of the membrane. Optimize transfer conditions (time, voltage) based on the molecular weight of Mcl-1 (~40 kDa) and Bim (~23 kDa). | |
| High background on Western blot | Insufficient blocking. | Increase the blocking time to 1.5-2 hours. Consider using a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Inconsistent results between experiments | Variation in cell confluence at the time of treatment. | Ensure that cells are seeded at the same density and have reached a consistent level of confluence (e.g., 70-80%) before starting the treatment. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Variability in lysate preparation. | Ensure consistent and thorough cell lysis and accurate protein quantification for equal loading. |
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for Western blot analysis.
References
Validation & Comparative
A Comparative Analysis of BI-847325 and Trametinib in BRAF-Mutant Melanoma
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical efficacy and mechanisms of action of BI-847325 and trametinib, two MEK inhibitors investigated for the treatment of BRAF-mutant melanoma.
The discovery of activating BRAF mutations in a significant proportion of melanomas has revolutionized the therapeutic landscape, leading to the development of targeted therapies against the MAPK/ERK signaling pathway.[1] While BRAF inhibitors have shown significant clinical benefit, resistance often emerges, necessitating the exploration of downstream targets such as MEK.[1] This guide focuses on a preclinical comparison of two MEK inhibitors: trametinib, an approved therapy for BRAF-mutant melanoma, and this compound, a novel dual MEK and Aurora kinase inhibitor.
Mechanism of Action: A Tale of Two Inhibitors
Both trametinib and this compound target the MEK1/2 kinases, crucial nodes in the MAPK/ERK signaling cascade. However, their inhibitory mechanisms and target profiles differ significantly.
Trametinib is a reversible, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2.[2] By binding to a site adjacent to the ATP-binding pocket, trametinib prevents MEK from being phosphorylated and activated by RAF kinases, thereby inhibiting the downstream phosphorylation of ERK.[3] This leads to the suppression of cell proliferation, induction of G1 cell cycle arrest, and apoptosis in BRAF-mutant melanoma cells.[2][4]
This compound , in contrast, is an ATP-competitive inhibitor that uniquely targets both MEK1/2 and Aurora kinases.[1] Its action against MEK also leads to the inhibition of ERK phosphorylation. The dual inhibition of Aurora kinases, which are key regulators of cell division, provides an additional anti-proliferative mechanism.[1] Notably, preclinical studies have shown that this compound can also decrease the expression of total MEK protein, a mechanism not typically associated with allosteric MEK inhibitors like trametinib.[1]
Preclinical Efficacy: A Head-to-Head Look at the Data
Direct comparative preclinical studies between this compound and trametinib are not publicly available. However, by examining data from independent studies, we can draw a comparative picture of their in vitro and in vivo activities in BRAF-mutant melanoma models.
In Vitro Potency
| Drug | Cell Line | BRAF Status | IC50 (nM) | Reference |
| This compound | 1205Lu | V600E | ~10-30 | [1] |
| SK-MEL-28 | V600E | ~10-30 | [1] | |
| A375 | V600E | ~10-30 | [1] | |
| 1205LuR (Vemurafenib-Resistant) | V600E | ~30-100 | [1] | |
| Trametinib | A375 | V600E | 1.0 - 2.5 | [2] |
| BRAF-mutant cell lines (mean) | V600E | 2.46 | [3] |
Note: IC50 values are approximate for this compound as exact figures were not provided in the primary publication, but were inferred from graphical data.
In Vivo Anti-Tumor Activity
| Drug | Xenograft Model | Dosing | Outcome | Reference |
| This compound | 1205Lu (BRAF V600E) | 70 mg/kg/week | Durable tumor regression (>65 days) | [1] |
| 1205LuR (Vemurafenib-Resistant) | 70 mg/kg/week | Suppression of long-term tumor growth | [1] | |
| Trametinib | BRAF V600E melanoma xenografts | Not specified | Sustained tumor growth inhibition | [2] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.
This compound: Key Experimental Protocols
-
Cell Viability Assay: BRAF-mutant melanoma cell lines were treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the Alamar blue assay.[1]
-
Colony Formation Assay: Cells were treated with this compound at concentrations of 30 nM, 100 nM, and 300 nM for 4 weeks. Colonies were then fixed and stained with crystal violet to quantify long-term survival.[1]
-
Western Blotting: Cells were treated with this compound for specified durations. Cell lysates were then subjected to SDS-PAGE and immunoblotted with antibodies against p-ERK, total MEK, p-Histone H3, and Mcl-1 to assess changes in protein expression and phosphorylation.[1]
-
In Vivo Xenograft Studies: 1205Lu and 1205LuR cells were injected subcutaneously into SCID mice. Once tumors were established, mice were treated with this compound at a dose of 70 mg/kg/week. Tumor volumes were measured regularly to assess treatment efficacy.[1]
Trametinib: Representative Experimental Protocols
-
Cell Viability Assay: BRAF-mutant melanoma cell lines are typically seeded in 96-well plates and treated with a range of trametinib concentrations for 72 hours. Cell viability can be determined using assays such as CellTiter-Glo® or MTS.
-
Western Blotting: To assess the impact on MAPK signaling, cells are treated with trametinib for various time points (e.g., 24 or 48 hours). Cell lysates are then analyzed by western blotting using antibodies against phosphorylated ERK (pERK) and total ERK.
-
In Vivo Xenograft Studies: Patient-derived or cell line-derived BRAF-mutant melanoma xenografts are established in immunocompromised mice. Mice are then treated with trametinib via oral gavage. Tumor growth is monitored by caliper measurements over time to evaluate anti-tumor activity.
Overcoming Resistance: A Potential Advantage for this compound
A key challenge in the treatment of BRAF-mutant melanoma is the development of resistance to BRAF inhibitors.[1] Preclinical data suggests that this compound is effective in melanoma models that have acquired resistance to the BRAF inhibitor vemurafenib.[1] The mechanism for this activity is linked to its ability to suppress both MEK and Mcl-1 expression.[1] In contrast, while trametinib has shown efficacy in BRAF inhibitor-naïve patients, its activity is minimal in patients who have previously been treated with a BRAF inhibitor, suggesting that resistance mechanisms to BRAF inhibitors may confer cross-resistance to MEK inhibitor monotherapy.
Summary and Future Directions
Both this compound and trametinib are potent inhibitors of the MAPK/ERK pathway with demonstrated preclinical activity in BRAF-mutant melanoma. Trametinib is an established therapeutic agent, while this compound represents a novel investigational drug with a unique dual inhibitory mechanism against MEK and Aurora kinases.
The preclinical data for this compound, particularly its efficacy in BRAF inhibitor-resistant models, is promising and warrants further investigation.[1] Direct head-to-head preclinical and, eventually, clinical studies would be necessary to definitively compare the efficacy and safety profiles of these two MEK inhibitors. Future research should also focus on elucidating the full potential of dual MEK and Aurora kinase inhibition as a strategy to overcome resistance and improve outcomes for patients with BRAF-mutant melanoma.
References
- 1. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanoma patient-derived xenografts accurately model the disease and develop fast enough to guide treatment decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.2. Cell Culture and Viability Assay [bio-protocol.org]
A Comparative Guide: BI-847325 Versus Selective Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BI-847325, a dual MEK/Aurora kinase inhibitor, with selective Aurora kinase inhibitors. The information is compiled from preclinical studies to offer an objective overview of their performance, supported by available experimental data.
Introduction
This compound is an orally bioavailable, ATP-competitive inhibitor that uniquely targets both the mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2][3][4][5] This dual-targeting mechanism offers a broader therapeutic potential compared to inhibitors that target a single pathway.[1] Selective Aurora kinase inhibitors, on the other hand, are designed to specifically target one or more of the three Aurora kinase isoforms (A, B, and C), which are crucial regulators of mitosis.[3] This guide will delve into the mechanistic differences, preclinical efficacy, and target profiles of this compound in comparison to established selective Aurora kinase inhibitors.
Mechanism of Action: A Tale of Two Pathways
This compound's therapeutic strategy involves the simultaneous blockade of two distinct signaling pathways critical for cancer cell proliferation and survival.
This compound:
-
MEK Inhibition: By inhibiting MEK1 and MEK2, this compound disrupts the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers and plays a key role in cell proliferation, differentiation, and survival.[3][4]
-
Aurora Kinase Inhibition: this compound also potently inhibits Aurora kinases A, B, and C.[3][5] This leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis.[3]
Selective Aurora Kinase Inhibitors: These inhibitors focus solely on the Aurora kinase family, with varying selectivity for the different isoforms.
-
Pan-Aurora Inhibitors (e.g., Tozasertib/VX-680, AT9283): Inhibit all three Aurora kinase isoforms (A, B, and C).
-
Aurora A Selective Inhibitors (e.g., Alisertib/MLN8237): Primarily target Aurora A, which is involved in centrosome maturation and spindle assembly.
-
Aurora B Selective Inhibitors (e.g., Barasertib/AZD1152): Mainly inhibit Aurora B, a key component of the chromosomal passenger complex that regulates chromosome segregation and cytokinesis.
The dual-targeting approach of this compound suggests a potential advantage in overcoming resistance mechanisms that may arise from the activation of alternative signaling pathways when only a single pathway is inhibited.[5]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a selection of selective Aurora kinase inhibitors. It is important to note that these values are derived from various studies and experimental conditions may differ.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| This compound | Human MEK1 | 25 [6] |
| Human MEK2 | 4 [6] | |
| Human Aurora A | 25 [6][7] | |
| Xenopus laevis Aurora B | 3 [6][7] | |
| Human Aurora C | 15 [6][7] | |
| Alisertib (MLN8237) | Aurora A | 1.2 |
| Aurora B | 396.5 | |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 |
| Aurora A | 1368 | |
| Tozasertib (VX-680) | Aurora A | 0.6 |
| Aurora B | 18 | |
| Aurora C | 4.6 |
Table 2: In Vitro Anti-proliferative Activity (GI50)
| Compound | Cell Line | Cancer Type | GI50 (nM) |
| This compound | A375 | Melanoma (BRAF V600E) | 7.5[2][8] |
| Calu-6 | Non-Small Cell Lung Cancer (KRAS Q61K) | 60[2][8] | |
| Alisertib (MLN8237) | HCT116 | Colorectal Carcinoma | ~10 |
| Barasertib (AZD1152-HQPA) | A549 | Lung Cancer | 7 |
| Tozasertib (VX-680) | HCT116 | Colorectal Carcinoma | ~25 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols based on common practices in the field.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reagents: Recombinant human kinases (MEK1, MEK2, Aurora A, B, C), appropriate kinase-specific peptide substrates, ATP, kinase buffer, and the test compound (this compound or selective Aurora kinase inhibitor) at various concentrations.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase, its substrate, and the kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³³P]ATP). e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. f. Stop the reaction. g. Measure the incorporation of the phosphate group into the substrate. This can be done using methods like scintillation counting for radiolabeled ATP or specific antibodies for phosphorylated substrates in an ELISA format.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (GI50) Assay
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in the proliferation of cancer cells (GI50).
Protocol:
-
Cell Culture: Culture the desired cancer cell lines in their recommended growth medium.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and calculate the GI50 value using a non-linear regression model.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment Initiation: Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound orally) and vehicle control according to the planned dosing schedule (e.g., daily or weekly).[1][2]
-
Efficacy Assessment:
-
Measure tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. This is often expressed as the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group).
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways targeted by this compound and selective Aurora kinase inhibitors.
Experimental Workflow: In Vivo Xenograft Study
References
- 1. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Dual MEK/Aurora Kinase Inhibition: A Comparative Analysis of BI-847325 and a MEK Inhibitor/VX-680 Combination
For researchers and professionals in drug development, understanding the comparative efficacy of single-agent multi-target inhibitors versus combination therapies is critical. This guide provides a detailed comparison of BI-847325, a dual inhibitor of MEK and Aurora kinases, with the combination of a selective MEK inhibitor and VX-680 (Tozasertib), a potent Aurora kinase inhibitor. This analysis is based on preclinical data in cancer models, particularly BRAF-mutant melanoma.
Mechanism of Action
This compound is an ATP-competitive inhibitor that potently targets both MEK1/2 and Aurora kinases A, B, and C.[1][2][3] This dual inhibition is designed to simultaneously block two critical cancer signaling pathways: the RAS/RAF/MEK/ERK pathway, which is frequently upregulated in various cancers and drives cell proliferation, and the Aurora kinase-mediated regulation of mitosis.[3] Inhibition of both pathways can lead to cell cycle arrest, apoptosis, and tumor regression.[3][4]
VX-680 (Tozasertib) is a potent and selective small-molecule inhibitor of Aurora kinases A, B, and C.[5][6] Its primary mechanism involves disrupting mitotic progression by inhibiting the function of Aurora kinases, which are essential for chromosome segregation and cytokinesis.[6] This leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[5]
The combination of a selective MEK inhibitor (like Trametinib) with VX-680 aims to replicate the dual-targeting effect of this compound by administering two separate agents.
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory concentrations and cellular effects of this compound and VX-680.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| This compound | Human MEK1 | 25[1] |
| Human MEK2 | 4[1][2] | |
| Human Aurora A | 25[1] | |
| Xenopus laevis Aurora B | 3[1] | |
| Human Aurora C | 15[1][2] | |
| VX-680 | Aurora A | Not specified in search results |
| Aurora B | Not specified in search results | |
| Aurora C | Not specified in search results |
Table 2: Cellular Proliferation and Apoptosis in BRAF-mutant Melanoma Cell Lines
| Treatment | Cell Line | Effect | Observation |
| This compound (1µM) | 1205Lu (Vemurafenib-naïve) | Apoptosis Induction | Significant increase in Annexin-V positive cells.[7] |
| 1205LuR (Vemurafenib-resistant) | Apoptosis Induction | Significant increase in Annexin-V positive cells.[7] | |
| VX-680 (1µM) | 1205Lu | Apoptosis Induction | Modest increase in Annexin-V positive cells.[7] |
| 1205LuR | Apoptosis Induction | Modest increase in Annexin-V positive cells.[7] | |
| Trametinib + VX-680 | WM793 | Apoptosis Induction | Did not fully recapitulate the level of apoptosis induced by this compound.[7] |
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways.
Caption: The RAS/RAF/MEK/ERK signaling pathway, a key driver of cell proliferation, is inhibited by this compound at the MEK kinase step.
Caption: this compound and VX-680 both inhibit Aurora kinases, which are critical for proper cell division.
Key Experimental Findings and Protocols
This compound Demonstrates Superior Apoptotic Induction Compared to the Combination
In studies on BRAF-mutant melanoma cell lines, this compound was shown to be a potent inducer of apoptosis.[7] A key finding was that the combination of a MEK inhibitor (trametinib) with an Aurora kinase inhibitor (VX-680) did not fully replicate the cytotoxic effects of this compound.[7] This suggests that the single-molecule, dual-targeting approach of this compound may offer a therapeutic advantage.
One of the distinguishing mechanisms of this compound is its ability to decrease the expression of the anti-apoptotic protein Mcl-1, an effect not observed with VX-680 alone in BRAF-mutant cell lines.[7] Furthermore, this compound treatment leads to a significant and durable reduction in total MEK protein expression, which is not mimicked by other MEK inhibitors or the combination with VX-680.[7][8]
Experimental Protocols
-
Cell Viability Assay: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with increasing concentrations of the compounds (e.g., this compound) for 72 hours. Cell viability is assessed using a metabolic assay, such as the Alamar blue reagent, according to the manufacturer's instructions.[1]
-
Apoptosis Assay (Annexin-V Staining): Cells are treated with the specified compounds (e.g., this compound, VX-680, or combination) for 48 hours. Following treatment, cells are harvested, washed, and stained with Annexin-V and a viability dye (like propidium iodide). The percentage of apoptotic cells (Annexin-V positive) is then quantified using flow cytometry.[7]
-
Western Blot Analysis: Cells are treated with the inhibitors for a designated period. Subsequently, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against target proteins (e.g., phospho-ERK, total MEK, Mcl-1, BIM, phospho-Histone H3) and a loading control (e.g., β-actin). A corresponding secondary antibody is used for detection.[7]
-
In Vivo Xenograft Studies: Human tumor cells (e.g., 1205Lu melanoma cells) are implanted subcutaneously into immunocompromised mice.[1] Once tumors reach a specified volume, mice are randomized into treatment groups. This compound is typically administered orally.[1][4] Tumor growth is monitored regularly by caliper measurements.[9] At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target modulation).
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Potent Partnership: BI-847325 and Capecitabine Show Synergistic Antitumor Activity
A preclinical in vivo study demonstrates a significant synergistic effect when combining the dual MEK/Aurora kinase inhibitor, BI-847325, with the chemotherapeutic agent capecitabine in models of colorectal, gastric, and triple-negative mammary cancers. The combination therapy resulted in enhanced tumor growth inhibition, and in some cases, complete tumor remission, highlighting a promising therapeutic strategy for these difficult-to-treat cancers.
Researchers and drug development professionals are continually seeking novel combination therapies that can overcome resistance and improve efficacy compared to monotherapy. A pivotal preclinical study investigated the synergistic potential of this compound, a potent inhibitor of both MEK and Aurora kinases, with capecitabine, a prodrug of the widely used chemotherapeutic 5-fluorouracil (5-FU). The findings, published in Cancer Research Communications, reveal a strong synergistic interaction, providing a compelling rationale for further clinical investigation.[1]
Quantitative Analysis of Antitumor Efficacy
The synergistic effect of the this compound and capecitabine combination was evaluated in four distinct patient-derived xenograft (PDX) models: MAXFTN 401 (triple-negative mammary cancer), CXF 1103 (colorectal cancer), and GXA 3011 and GXA 3023 (gastric cancer). The combination therapy demonstrated superior antitumor activity compared to either agent alone across all models.
The efficacy of the treatments was quantified using the tumor growth inhibition (T/C) ratio, where a lower value indicates greater antitumor activity. The combination of this compound and capecitabine resulted in significantly lower T/C ratios compared to the individual treatments, indicating a potent synergistic effect.[1][2]
| Xenograft Model | Cancer Type | This compound (T/C%) | Capecitabine (T/C%) | This compound + Capecitabine (T/C%) | Synergistic Effect |
| MAXFTN 401 | Triple-Negative Mammary | 17 | 24 | 1.3 - 3.6 | Complete Remission |
| CXF 1103 | Colorectal | 5 | 24 | 2.0 | Partial Regression |
| GXA 3011 | Gastric | 37 | 45 | 14.0 | Stasis |
| GXA 3023 | Gastric | 42 | 51 | 19.0 | Stasis |
Table 1: In Vivo Antitumor Efficacy of this compound and Capecitabine, Alone and in Combination. T/C% represents the median tumor volume of the treated group divided by the median tumor volume of the control group, multiplied by 100.[1][2]
Mechanisms of Action and Synergistic Interaction
This compound is a dual inhibitor that targets two key signaling pathways involved in cancer cell proliferation and survival:
-
MEK (Mitogen-activated protein kinase kinase): A central component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth.[3]
-
Aurora Kinases (A, B, and C): Serine/threonine kinases that play crucial roles in cell division (mitosis). Their inhibition can lead to mitotic catastrophe and cell death.[4]
Capecitabine, on the other hand, is an oral prodrug that is converted to 5-fluorouracil (5-FU) preferentially in tumor tissue. 5-FU is a pyrimidine analog that disrupts DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[5]
The synergistic effect of combining this compound and capecitabine is hypothesized to stem from the simultaneous attack on multiple critical cellular processes. By inhibiting both the MEK pathway and mitotic progression with this compound, cancer cells are rendered more vulnerable to the DNA-damaging effects of 5-FU derived from capecitabine.
Figure 1: Proposed Synergistic Mechanism of this compound and Capecitabine
Experimental Protocols
In Vivo Xenograft Studies
The in vivo efficacy of this compound and capecitabine, alone and in combination, was evaluated in female athymic nude mice bearing established subcutaneous patient-derived xenograft tumors.
-
Animal Models:
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Capecitabine monotherapy
-
This compound and capecitabine combination therapy
-
-
Dosing Regimen:
-
Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated using the formula: (length × width²) / 2.[6]
-
Efficacy Endpoint: The primary efficacy endpoint was the T/C ratio, calculated as the percentage of the median tumor volume of the treated group relative to the median tumor volume of the control group.[7][8]
Figure 2: In Vivo Experimental Workflow
Conclusion and Future Directions
The preclinical data strongly support the synergistic antitumor activity of the combination of this compound and capecitabine in various solid tumor models. This dual-pronged attack on cancer cell proliferation, division, and DNA integrity presents a promising therapeutic strategy that warrants further investigation in clinical settings. Future studies should focus on optimizing the dosing schedule and exploring potential biomarkers to identify patient populations most likely to benefit from this combination therapy. The robust preclinical evidence provides a solid foundation for the continued development of this promising therapeutic partnership.
References
- 1. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - FIGURE 5 from High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interval Approach to Assessing Antitumor Activity for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Combination of BI-847325 and GANT61 in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical efficacy of combining BI-847325, a dual MEK/Aurora kinase inhibitor, with GANT61, a GLI1/2 inhibitor of the Hedgehog signaling pathway, for the treatment of lung cancer. The information presented herein is based on in vitro studies and is intended to inform further research and development in this therapeutic area.
Introduction: Targeting Key Oncogenic Pathways in Lung Cancer
Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. The mitogen-activated protein kinase (MAPK) and Hedgehog (Hh) signaling pathways are frequently dysregulated in lung cancer, playing crucial roles in cell proliferation, survival, and angiogenesis. The combination of this compound and GANT61 represents a rational approach to simultaneously inhibit these key pathways, potentially leading to synergistic antitumor effects and overcoming drug resistance.
This compound is a potent inhibitor of both MEK1/2 and Aurora kinases A, B, and C.[1][2] Inhibition of MEK disrupts the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated in lung cancer.[2] Aurora kinases are essential for mitotic progression, and their inhibition leads to mitotic catastrophe and apoptosis in cancer cells.[2]
GANT61 is a small molecule inhibitor of the GLI1 and GLI2 transcription factors, the final effectors of the Hedgehog signaling pathway.[3][4] By blocking GLI activity, GANT61 can suppress the transcription of genes involved in cell cycle progression, survival, and angiogenesis.[3]
This guide will delve into the experimental data supporting the combination of this compound and GANT61, detail the methodologies used in these studies, and provide a comparative context with other therapeutic strategies targeting similar pathways in lung cancer.
Signaling Pathways and Mechanism of Action
The combination of this compound and GANT61 targets two distinct but interconnected signaling pathways critical for lung cancer progression.
Caption: Dual inhibition of the MAPK and Hedgehog signaling pathways by this compound and GANT61.
Experimental Data: In Vitro Efficacy in A549 Lung Adenocarcinoma Cells
A key study investigated the effects of this compound and GANT61, alone and in combination, on the A549 human lung adenocarcinoma cell line. The results demonstrate a synergistic antitumor effect.[5]
Cell Viability and Synergy
The growth inhibitory effects were assessed using the MTT assay. The combination of this compound and GANT61 showed a synergistic effect on inhibiting the proliferation of A549 cells.[5]
| Drug/Combination | GI50 (µM) | Combination Index (CI) | Effect |
| GANT61 | 5 | N/A | Cytotoxic |
| This compound | 30 | N/A | Cytotoxic |
| GANT61 (5 µM) + this compound (30 µM) | N/A | 0.94 ± 0.01 | Synergistic |
| Table 1. Growth inhibitory concentrations and combination index for GANT61 and this compound in A549 cells.[5] |
Effects on Key Cellular Proteins and Gene Expression
The combination treatment significantly modulated the levels of proteins involved in apoptosis, cell cycle progression, and angiogenesis, as well as the expression of the key Hedgehog pathway transcription factor, Gli1.[5]
| Marker | GANT61 (5 µM) | This compound (30 µM) | Combination | Effect of Combination |
| Apoptosis | ||||
| Caspase-3 | ↑ | ↑ | ↑↑ | Pro-apoptotic |
| Bax | ↑ | ↑ | ↑↑ | Pro-apoptotic |
| MCL-1 | ↓ | ↓ | ↓↓ | Pro-apoptotic |
| Cell Cycle & Proliferation | ||||
| Cyclin D1 | ↓ (52%) | ↓ (65%) | ↓ (76%) | Anti-proliferative |
| pHH3 | ↓ | ↓ | ↓↓ | Mitotic inhibition |
| Angiogenesis | ||||
| VEGF | ↓ (45%) | ↓ (59%) | ↓ (77.5%) | Anti-angiogenic |
| Signaling Pathways | ||||
| p-Akt | ↓ | ↓ | ↓↓ | Inhibition of PI3K/Akt pathway |
| ERK 1/2 | ↓ | ↓ | ↓↓ | Inhibition of MAPK pathway |
| Gli1 (gene expression) | ↓ | ↓ | ↓↓ | Inhibition of Hedgehog pathway |
| Table 2. Summary of the effects of GANT61, this compound, and their combination on key cellular markers in A549 cells.[5] (↑ indicates an increase, ↓ indicates a decrease in protein level or gene expression; double arrows indicate a more pronounced effect with the combination). |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of the this compound and GANT61 combination.
Cell Culture
The A549 human lung adenocarcinoma cell line was used. Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
Caption: A streamlined workflow of the MTT assay for determining cell viability.
Protocol:
-
A549 cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Cells were then treated with various concentrations of GANT61, this compound, or their combination for 72 hours.
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the control, and the GI50 (concentration causing 50% growth inhibition) was determined.
ELISA for Protein Quantification
Caption: General workflow for quantifying protein levels using ELISA.
Protocol:
-
A549 cells were treated with GANT61 (5 µM), this compound (30 µM), or their combination for 72 hours.
-
Cells were lysed, and total protein was extracted.
-
The total protein concentration of each lysate was determined using a standard method like the BCA assay to ensure equal loading.
-
The levels of specific proteins (Caspase-3, Bax, MCL-1, cyclin D1, VEGF, p-Akt, ERK 1/2, and pHH3) were quantified using commercially available sandwich ELISA kits according to the manufacturer's instructions.
-
The absorbance was read on a microplate reader, and protein concentrations were calculated from a standard curve.
Quantitative Real-Time PCR (qPCR) for Gene Expression
Protocol:
-
A549 cells were treated as described for the ELISA.
-
Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
The quality and quantity of the extracted RNA were assessed.
-
cDNA was synthesized from the RNA templates using a reverse transcription kit.
-
qPCR was performed using a real-time PCR system with SYBR Green or a probe-based detection method.
-
Specific primers for the Gli1 gene and a housekeeping gene (for normalization) were used.
-
The relative expression of Gli1 was calculated using the comparative Ct (ΔΔCt) method.
Comparison with Alternative Therapeutic Strategies
While the combination of this compound and GANT61 shows promise in preclinical models, it is important to consider it within the broader landscape of lung cancer therapies.
Other MEK Inhibitor Combinations
MEK inhibitors are often used in combination with other targeted therapies to enhance efficacy and overcome resistance.
| Combination | Rationale | Stage of Development (Lung Cancer) |
| MEK inhibitor + BRAF inhibitor | To overcome resistance to BRAF inhibitors in BRAF-mutant NSCLC. | Approved for BRAF V600E-mutant NSCLC. |
| MEK inhibitor + PI3K/mTOR inhibitor | To dually block two major signaling pathways involved in cell growth and survival. | Preclinical and early clinical trials. |
| MEK inhibitor + Immune Checkpoint Inhibitor | To enhance the anti-tumor immune response. | Clinical trials ongoing. |
| Table 3. Examples of other MEK inhibitor combination strategies in lung cancer. |
Other Hedgehog Pathway Inhibitor Combinations
Hedgehog pathway inhibitors have been explored in combination with standard-of-care and other targeted agents.
| Combination | Rationale | Stage of Development (Lung Cancer) |
| Hedgehog inhibitor + Chemotherapy | To enhance the efficacy of chemotherapy and target cancer stem cells. | Clinical trials have shown mixed results. |
| Hedgehog inhibitor + EGFR inhibitor | To overcome resistance to EGFR inhibitors mediated by Hedgehog pathway activation. | Preclinical studies have shown promise.[3] |
| Hedgehog inhibitor + Radiotherapy | To sensitize tumors to the effects of radiation. | Preclinical studies have shown potential. |
| Table 4. Examples of other Hedgehog inhibitor combination strategies in lung cancer. |
Future Directions and Conclusion
The in vitro data strongly suggest that the dual inhibition of the MAPK/Aurora kinase and Hedgehog pathways with this compound and GANT61 is a promising therapeutic strategy for lung cancer. The synergistic effects observed on apoptosis, proliferation, and angiogenesis in A549 cells warrant further investigation.
Key future research directions should include:
-
In vivo studies: Evaluation of the combination in xenograft and patient-derived xenograft (PDX) models of lung cancer to assess efficacy and safety in a more complex biological system.
-
Biomarker discovery: Identification of predictive biomarkers to select patients who are most likely to respond to this combination therapy.
-
Investigation in other lung cancer subtypes: Assessment of the combination's efficacy in other non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) models with different genetic backgrounds.
-
Clinical trials: If in vivo studies are successful, progression to Phase I clinical trials to determine the safety, tolerability, and preliminary efficacy in patients with advanced lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Mechanisms Involving the Sonic Hedgehog Pathway in Lung Cancer Therapy: Recent Advances [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. GANT61/BI-847325 combination: a new hope in lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
BI-847325 head-to-head with alisertib in preclinical studies
A Comparative Guide: BI-847325 and Alisertib in Preclinical Research
In the landscape of oncology drug development, Aurora kinases have emerged as critical targets due to their pivotal role in cell cycle regulation. This guide provides a head-to-head comparison of two prominent inhibitors, this compound and alisertib, based on available preclinical data. While no direct comparative studies have been published, this document synthesizes findings from independent research to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent and orally bioavailable dual inhibitor, targeting both the mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1] This dual-targeting approach is designed to simultaneously block two key signaling pathways implicated in tumor growth and proliferation. By inhibiting MEK, this compound disrupts the RAS/RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in various cancers.[1] Concurrently, its inhibition of Aurora kinases A, B, and C disrupts mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Alisertib (MLN8237) , on the other hand, is a selective and orally available small molecule inhibitor of Aurora A kinase.[3][4] Its mechanism of action centers on the disruption of mitotic progression.[3] By selectively binding to and inhibiting Aurora A, alisertib leads to defects in mitotic spindle assembly and chromosome alignment, resulting in an accumulation of cells with abnormal DNA content (tetraploidy) and subsequent cell death through apoptosis or mitotic catastrophe.[3][5] Its selectivity for Aurora A over Aurora B is a key feature, with studies showing it to be over 200-fold more potent against Aurora A in cellular assays.[3]
Kinase Inhibitory Profile
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and alisertib against their respective target kinases.
| Compound | Target | IC50 (nM) | Source |
| This compound | Human MEK1 | 25 | [2] |
| Human MEK2 | 4 | [2][6] | |
| Human Aurora A | 25 | [2] | |
| Xenopus laevis Aurora B | 3 | [2][6] | |
| Human Aurora C | 15 | [2][6] | |
| Alisertib | Aurora A | >200-fold more potent than against Aurora B | [3] |
In Vitro Anti-Proliferative Activity
This compound has demonstrated broad anti-proliferative activity across a large panel of human tumor cell lines, showing particular sensitivity in acute lymphocytic and myelocytic leukemia, melanomas, and bladder, colorectal, and mammary cancers.[7][8] Notably, its efficacy is not limited to cell lines with RAS/RAF pathway mutations.[7] For instance, this compound has shown growth-inhibitory effects on BRAF-mutant and vemurafenib-resistant melanoma cells, with IC50 values ranging from 0.3 nM to 2 µM.[2]
Alisertib has also shown potent anti-tumor activity in various cancer cell lines.[3] Its inhibition of Aurora A leads to delayed mitotic entry and progression, resulting in an accumulation of tetraploid cells and various mitotic defects.[3]
The following table provides a snapshot of the in vitro potency of this compound in specific cancer cell lines.
| Cell Line | Cancer Type | This compound GI50 (nM) | Source |
| A375 | Melanoma | 7.5 | [6] |
| Calu-6 | Lung Cancer | 60 | [6] |
In Vivo Efficacy in Xenograft Models
In preclinical animal models, both this compound and alisertib have demonstrated significant anti-tumor activity.
This compound , administered orally, has shown efficacy in both BRAF- and KRAS-mutant xenograft models.[6] In mice with 1205Lu and 1205LuR melanoma xenografts, a 75 mg/kg oral dose resulted in significant tumor suppression without notable toxicity.[2] Weekly oral administration of 80 mg/kg and 40 mg/kg for 3 to 4 weeks was highly effective in a majority of colorectal, gastric, mammary, and pancreatic cancer models, with tumor regressions observed in five out of eleven models.[8]
Alisertib has also demonstrated in vivo efficacy.[3] Studies in immunocompromised mice with tumor xenografts have shown that alisertib's anti-tumor effects are preceded by phenotypic changes consistent with Aurora A inhibition.[3]
Experimental Protocols
In Vitro Proliferation Assay (for this compound)
Cancer cells are seeded at a density of 2.5 × 10³ cells per 100 μL in a 96-well plate and allowed to adhere overnight. The cells are then treated with increasing concentrations of this compound for 72 hours. Cell viability is assessed using the Alamar blue reagent according to the manufacturer's instructions.[2]
In Vivo Xenograft Studies (for this compound)
Tumor cells or fragments are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules (e.g., 75 mg/kg daily or 40-80 mg/kg once weekly).[2][8] Tumor volume and body weight are monitored throughout the study.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual MEK and Aurora Kinase Inhibitor BI-847325: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of BI-847325's targets in cancer cell lines. It offers an objective comparison with alternative inhibitors, supported by experimental data, detailed protocols, and clear visualizations of its mechanism of action.
This compound is an orally available, ATP-competitive dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases, demonstrating potential as a potent anti-cancer therapeutic.[1][2][3] This dual-action mechanism allows it to target two distinct and critical pathways in cancer cell proliferation and survival. This compound has shown significant activity in a broad range of human solid and hematologic cancer models, both in vitro and in vivo.[3][4][5]
Mechanism of Action
This compound's therapeutic potential stems from its ability to simultaneously inhibit two key families of kinases:
-
MEK (MEK1 and MEK2): As a crucial component of the RAS/RAF/MEK/ERK signaling pathway, MEK inhibition by this compound prevents the activation of downstream effector proteins, thereby disrupting growth factor-mediated cell signaling.[1] This pathway is frequently upregulated in various cancer types.[1]
-
Aurora Kinases (A, B, and C): These serine/threonine kinases are essential for mitotic checkpoint control.[1] By inhibiting Aurora kinases, this compound disrupts the assembly of the mitotic spindle, prevents proper chromosome segregation, and ultimately inhibits cell division and proliferation, particularly in tumor cells where these kinases are often overexpressed.[1]
This dual inhibition leads to the suppression of cell proliferation, induction of apoptosis, and tumor regression.[1][6]
Comparative Performance Data
The efficacy of this compound has been evaluated across a wide panel of cancer cell lines, demonstrating a broad range of activity, often superior to single-target MEK inhibitors.
In Vitro Inhibitory Activity
This compound demonstrates potent inhibition of both MEK and Aurora kinases at low nanomolar concentrations.
| Target | Species | IC50 (nM) |
| MEK1 | Human | 25[2][6] |
| MEK2 | Human | 4[2][6] |
| Aurora A | Human | 25[2][6] |
| Aurora B | Xenopus laevis | 3[2][6] |
| Aurora C | Human | 15[2][6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Anti-proliferative Activity in Cancer Cell Lines
This compound has shown potent anti-proliferative effects in various cancer cell lines, including those with common oncogenic mutations.
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 7.5[2][7] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60[2][7] |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Comparison with a Selective MEK Inhibitor
A head-to-head comparison with the MEK inhibitor GDC-0623 in a panel of 294 human tumor cell lines revealed that this compound has a broader range of activity.[3][4][8] Notably, a subset of cell lines resistant to GDC-0623 were sensitive to this compound, suggesting that the dual inhibition of Aurora kinases provides an advantage in overcoming resistance to MEK-only inhibitors.[3]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to validate the targets of this compound in cancer cell lines.
Cell Proliferation Assay
This assay determines the effect of this compound on cell growth.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,500 cells per well and allow them to adhere overnight.[6][9]
-
Treatment: Treat the cells with increasing concentrations of this compound for 72 hours.[6][9]
-
Metabolic Activity Measurement: Add a metabolic indicator dye, such as Alamar blue, to each well according to the manufacturer's protocol.[6][9]
-
Data Analysis: Measure the fluorescence or absorbance to determine cell viability and calculate the GI50 value.
Western Blot Analysis
This technique is used to measure the levels of specific proteins to confirm target engagement.
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 hours), then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Antibody Incubation: Probe the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total MEK, phospho-Histone H3) and corresponding secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) to assess changes in protein levels.[7][10]
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of this compound on the cell cycle.
-
Cell Treatment and Fixation: Treat cells with this compound for a designated period (e.g., 48 hours), then harvest and fix the cells.[7]
-
DNA Staining: Stain the cells with a fluorescent DNA-binding dye (e.g., Hoechst 33342 or Propidium Iodide).[7]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) to identify cell cycle arrest.[11]
Conclusion
This compound is a promising dual inhibitor of MEK and Aurora kinases with potent anti-cancer activity across a broad range of cancer cell lines. Its ability to overcome resistance to single-agent MEK inhibitors highlights the potential of this dual-targeting strategy. The provided data and protocols offer a solid foundation for researchers to further investigate and validate the therapeutic potential of this compound in various cancer contexts.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BI-847325: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the dual MEK/Aurora kinase inhibitor, BI-847325, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a potent kinase inhibitor. Adherence to these procedures is essential to minimize risks and ensure that all waste is managed in accordance with federal, state, and local environmental regulations.
I. Immediate Safety Precautions
Before beginning any disposal-related activities, ensure that all personnel are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
II. Waste Segregation and Container Management
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.
-
Designated Waste Stream: this compound waste should be classified as hazardous chemical waste. It should not be mixed with non-hazardous, biological, or radioactive waste.
-
Waste Categories:
-
Solid Waste: Includes unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any absorbent materials used for spill cleanup.
-
Liquid Waste: Consists of solutions containing this compound, such as stock solutions, experimental media, and the first rinse of emptied containers. Due to its use with solvents like DMSO, it is crucial to segregate halogenated and non-halogenated solvent waste streams if applicable to your specific protocols.
-
-
Container Specifications:
-
Use only containers that are compatible with the chemical nature of the waste. The original product container is often a suitable choice for collecting waste of the same material.[1]
-
Containers must be in good condition, with no leaks or cracks, and must have a tightly sealing cap.[1][2]
-
Ensure liquid waste containers are stored in secondary containment to prevent spills.[2]
-
III. Step-by-Step Disposal Procedures
1. Unused or Expired this compound (Solid)
-
Carefully transfer the solid this compound into a designated hazardous waste container.
-
Avoid generating dust during the transfer.
-
Seal the container tightly.
-
Label the container clearly as "Hazardous Waste" and list the full chemical name: "this compound".
2. Solutions Containing this compound (Liquid)
-
Pour the liquid waste into a designated, compatible hazardous waste container.
-
Do not overfill the container; leave adequate headspace for expansion.[1]
-
Seal the container tightly after each addition. Funnels should not be left in the container opening.[1]
-
Label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound in DMSO, <1%").
3. Contaminated Labware and PPE (Solid)
-
Place all disposable items contaminated with this compound, such as pipette tips, tubes, and gloves, into a designated solid hazardous waste container.
-
For sharps like needles or blades, use a designated, puncture-resistant sharps container.
4. Empty this compound Containers
-
Thoroughly empty the container of all visible product.[2]
-
The first rinse of the container with a suitable solvent (e.g., ethanol or the solvent used for dissolution) must be collected and disposed of as hazardous liquid waste.[2][3]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]
-
After rinsing, deface or remove the original label to prevent misuse.[2][3]
-
The rinsed and dried container can then be disposed of as regular solid waste, such as in a designated glass disposal box.[2]
IV. Waste Labeling and Storage
Accurate and thorough labeling is a critical compliance step.
-
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (no abbreviations or formulas).[1]
-
The approximate percentage of each component.
-
The date when waste was first added to the container.
-
-
Store waste containers in a designated satellite accumulation area within the laboratory.[4]
-
Ensure that incompatible waste streams are segregated to prevent accidental mixing.[1][2]
V. Arranging for Waste Disposal
-
Once a waste container is full, or if it has been in storage for a designated period (often six to twelve months, check institutional policies), arrange for its collection.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][3]
-
Do not transport hazardous waste outside of the laboratory yourself.[6]
VI. Quantitative Data Summary
While specific quantitative disposal limits are dictated by local and institutional policies, general federal guidelines for small quantity generators are often referenced.
| Waste Type | Maximum Accumulation Quantity | Accumulation Time Limit |
| Hazardous Waste | 55 gallons | Up to 12 months (or until full)[4] |
| Acutely Toxic Waste (P-listed) | 1 quart | Up to 12 months (or until full)[4] |
Note: this compound is not currently on the EPA's P-list of acutely hazardous wastes. However, institutional policies may have stricter requirements.
VII. Experimental Protocols
The disposal procedures outlined above are based on standard best practices for chemical laboratory waste management and do not involve experimental degradation protocols. Chemical treatment or neutralization of this compound should not be attempted by laboratory personnel unless a specifically validated and approved protocol is provided by the EHS department. The primary and recommended method of disposal is through a licensed hazardous waste management company arranged by your institution.
VIII. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper segregation and disposal of this compound waste streams.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. odu.edu [odu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Navigating the Safe Handling of BI-847325: A Guide to Personal Protective Equipment and Disposal
Researchers and drug development professionals handling the dual MEK/Aurora kinase inhibitor, BI-847325, must adhere to stringent safety protocols to mitigate potential exposure to this potent compound. As an antineoplastic agent, this compound is classified as a cytotoxic substance, necessitating the use of specific Personal Protective Equipment (PPE) and adherence to rigorous operational and disposal procedures. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE) Protocol
The minimum required PPE for handling this compound is outlined below. It is imperative that all personnel are trained in the proper donning and doffing of this equipment to prevent contamination.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection. |
| Body Protection | Laboratory Coat | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. The gown should be resistant to chemical permeation. |
| Respiratory Protection | Respirator | For handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-level respirator is necessary to prevent inhalation of airborne particles. |
| Face Protection | Face Shield | A full-face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safe preparation, handling, and cleanup.
Disposal Plan for this compound Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Container |
| Solid Waste | Puncture-resistant, leak-proof container clearly labeled "Cytotoxic Waste" with the biohazard symbol. This includes used gloves, gowns, bench paper, and any contaminated consumables. |
| Liquid Waste | A designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department. |
| Sharps | Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-proof sharps container that is also labeled as "Cytotoxic Waste." |
Signaling Pathway Inhibition by this compound
This compound functions as a dual inhibitor, targeting both the MEK and Aurora kinase signaling pathways, which are crucial for cell proliferation and division. Understanding this dual mechanism is key to its application in research.
By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment for all personnel. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and follow all institutional and regulatory guidelines for the handling and disposal of hazardous materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
